Adonirubin
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O3/c1-28(17-13-19-30(3)21-23-34-32(5)36(41)25-26-39(34,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-35-33(6)38(43)37(42)27-40(35,9)10/h11-24,37,42H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,28-15+,29-16+,30-19+,31-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUTWVMJGMVRQF-ROKXECAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)C(CC2(C)C)O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4418-72-8 | |
| Record name | Phoenicoxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004418728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHOENICOXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFX9MQ934U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Adonirubin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adonirubin, a ketocarotenoid with the chemical formula C₄₀H₅₂O₃, is a naturally occurring red pigment found in various organisms, including certain species of birds, fish, and microorganisms.[1] It is a biosynthetic intermediate in the pathway leading to astaxanthin.[2] Possessing potent antioxidant, anti-tumor-promoting, and anti-carcinogenic properties, this compound has garnered significant interest within the scientific community for its potential applications in pharmaceuticals and nutraceuticals.[2] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its role in cellular signaling pathways.
Core Chemical Properties
This compound is a lipophilic molecule characterized by a long conjugated polyene chain, which is responsible for its distinct color and antioxidant activity. Its structural features and physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₅₂O₃ | [1][3][4] |
| Molecular Weight | 580.85 g/mol | [1] |
| CAS Number | 4418-72-8 | [3][4] |
| Appearance | Red to reddish-violet crystalline powder | |
| Melting Point | Not precisely determined. As a carotenoid, it may decompose upon heating. | |
| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Quantitative data for specific solvents is limited, but like other carotenoids, it is expected to be soluble in chlorinated hydrocarbons (e.g., chloroform) and sparingly soluble in ethanol. | |
| UV-Vis Absorption Maxima (λmax) | The exact λmax in specific solvents is not consistently reported in the literature. Carotenoids typically exhibit a major absorption peak in the 450-500 nm range. | |
| Molar Extinction Coefficient (ε) | Specific values for this compound are not readily available in the literature. |
Experimental Protocols
Extraction and Purification of this compound from Bacterial Culture (General Protocol)
This protocol outlines a general method for the extraction and purification of carotenoids, including this compound, from bacterial sources. This method can be adapted for specific bacterial strains that produce this compound.
A. Extraction
-
Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.
-
Solvent Extraction: Resuspend the cell pellet in a suitable organic solvent, such as a mixture of methanol (B129727) and acetone (B3395972) (e.g., 7:3 v/v).
-
Cell Lysis: Disrupt the cells using methods like sonication or bead beating to release the intracellular carotenoids.
-
Phase Separation: Add a nonpolar solvent (e.g., petroleum ether or diethyl ether) and a saline solution to the extract. Mix thoroughly and allow the layers to separate. The carotenoids will partition into the nonpolar upper layer.
-
Collection and Drying: Carefully collect the upper organic phase containing the carotenoids. Dry the solvent using a rotary evaporator or under a stream of nitrogen.
B. Purification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the dried extract in a suitable mobile phase solvent.
-
Chromatographic Conditions:
-
Column: A C18 or C30 reversed-phase column is typically used for carotenoid separation.
-
Mobile Phase: A gradient of solvents is often employed. Common mobile phases include mixtures of methanol, acetonitrile, water, and dichloromethane. The specific gradient will need to be optimized for the best separation of this compound.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution profile at the absorption maximum of this compound (around 470-480 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Re-inject the collected fraction into the HPLC to assess its purity.
Chemical Synthesis of this compound (Conceptual Workflow)
The total synthesis of this compound is a complex process. A general conceptual workflow, based on established strategies for carotenoid synthesis, is presented below. This often involves the Wittig or Horner-Wadsworth-Emmons reaction to construct the polyene chain.
Caption: Conceptual workflow for the chemical synthesis of this compound.
Involvement in Cellular Signaling Pathways
This compound exerts its biological effects by modulating key cellular signaling pathways, primarily related to oxidative stress and cell proliferation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. While the precise mechanism for this compound is still under investigation, it is hypothesized that, like other carotenoids, it may induce a mild oxidative stress that leads to the activation of the Nrf2 pathway.
Caption: Proposed mechanism of Nrf2 pathway activation by this compound.
ERK1/2 and Akt Signaling Pathways
The Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protein Kinase B (Akt) pathways are critical regulators of cell survival, proliferation, and differentiation. Studies on related carotenoids suggest that they can modulate these pathways to exert their anti-tumor effects. It is proposed that this compound may inhibit the phosphorylation, and thus the activation, of ERK1/2 and Akt in cancer cells, leading to a reduction in cell proliferation and survival.
Caption: Proposed inhibitory effect of this compound on ERK1/2 and Akt signaling.
Conclusion
This compound is a promising bioactive compound with significant potential in the fields of medicine and nutrition. While its fundamental chemical properties are known, further research is required to fully elucidate its quantitative physicochemical characteristics and the precise molecular mechanisms underlying its biological activities. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this intriguing ketocarotenoid.
References
The Adonirubin Biosynthetic Pathway in Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adonirubin, a red ketocarotenoid, is a valuable natural pigment with significant antioxidant properties, making it a compound of interest for the pharmaceutical, nutraceutical, and cosmetic industries. While often considered an intermediate in the microbial biosynthesis of astaxanthin (B1665798), this compound itself exhibits potent biological activities. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway in microorganisms, focusing on the core enzymatic steps, genetic regulation, and methodologies for its production and analysis.
The Core Biosynthetic Pathway from β-Carotene
The biosynthesis of this compound in microorganisms originates from the common carotenoid precursor, β-carotene. The pathway involves a series of hydroxylation and ketolation reactions catalyzed by two key enzymes: β-carotene hydroxylase (CrtZ) and β-carotene ketolase (CrtW or BKT). The generally accepted pathway to this compound proceeds through the intermediate canthaxanthin (B1668269).
The key enzymatic conversions are as follows:
-
β-Carotene to Echinenone (B51690): The first ketolation step is the conversion of β-carotene to echinenone, catalyzed by β-carotene ketolase (CrtW). This enzyme adds a keto group at the 4-position of one of the β-ionone rings of β-carotene.
-
Echinenone to Canthaxanthin: The second ketolation, also catalyzed by CrtW, converts echinenone to canthaxanthin by adding a keto group to the 4'-position of the other β-ionone ring.
-
Canthaxanthin to this compound: The final step is the hydroxylation of canthaxanthin at the 3-position of one of its β-ionone rings, a reaction catalyzed by β-carotene hydroxylase (CrtZ). This conversion yields this compound (phoenicoxanthin).
It is important to note that the order of these reactions can sometimes vary depending on the specific enzymes and microbial host, leading to alternative intermediates. However, the pathway via canthaxanthin is considered the primary route for this compound biosynthesis.
Key Enzymes and Genes
| Enzyme | Gene | Function | Microbial Sources (Examples) |
| β-Carotene Ketolase | crtW, bkt | Adds keto groups at the C4 and C4' positions of the β-ionone rings of β-carotene and its derivatives. | Paracoccus sp., Brevundimonas sp. SD212, Haematococcus pluvialis |
| β-Carotene Hydroxylase | crtZ | Adds hydroxyl groups at the C3 and C3' positions of the β-ionone rings of carotenoids. | Alcaligenes sp. PC-1, Agrobacterium aurantiacum, Pantoea ananatis |
| P450 monooxygenase | CYP175A1 | Can hydroxylate canthaxanthin to produce this compound. | Thermus thermophilus HB27[1] |
Quantitative Data on this compound Production
The microbial production of this compound is often reported in the context of engineered strains designed for astaxanthin production, where this compound can accumulate as a significant intermediate or by-product. Metabolic engineering strategies, such as balancing the expression of crtW and crtZ genes, can be employed to enhance the accumulation of this compound.
| Microorganism | Genetic Modification / Condition | This compound Titer (mg/L) | This compound Yield (mg/g DCW) | Reference |
| Escherichia coli | Co-expression of crtW from Nostoc sp. PCC 7120 and crtZ orthologs | 290 | Not Reported | [1] |
| Escherichia coli | Expression of canthaxanthin synthesis genes and CYP175A1 from Thermus thermophilus HB27 | This compound was the main product, but specific titer not provided. | Not Reported | [1] |
| Chlorococcum sp. | Wild-type | Comprised 12% of total carotenoids. | Not Reported | [2] |
Signaling Pathways and Experimental Workflows
This compound Biosynthetic Pathway
Experimental Workflow for this compound Production and Analysis
Experimental Protocols
Protocol for Extraction and Quantification of this compound
This protocol provides a general method for the extraction and quantification of this compound from microbial biomass, which can be adapted based on the specific microorganism and available equipment.
Materials:
-
Microbial cell pellet (lyophilized or wet)
-
Acetone (B3395972) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
0.1% (w/v) Butylated hydroxytoluene (BHT) in extraction solvents (optional, as an antioxidant)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
HPLC system with a Diode Array Detector (DAD) and a C30 reverse-phase column
-
Spectrophotometer
-
This compound standard
Procedure:
-
Cell Lysis and Extraction:
-
Resuspend a known amount of microbial cell pellet in acetone (containing 0.1% BHT).
-
Disrupt the cells using methods such as sonication, bead beating, or homogenization until the cell debris becomes colorless.
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant containing the carotenoids.
-
Repeat the extraction process with fresh acetone until the pellet is colorless.
-
Pool all the supernatants.
-
-
Solvent Partitioning:
-
Add an equal volume of dichloromethane and a half volume of saturated NaCl solution to the pooled acetone extract in a separatory funnel.
-
Mix gently and allow the phases to separate. The carotenoids will partition into the lower dichloromethane phase.
-
Collect the dichloromethane phase and dry it over anhydrous sodium sulfate.
-
-
Solvent Evaporation and Sample Preparation:
-
Evaporate the dichloromethane extract to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent for analysis (e.g., acetone or a mixture of methanol and dichloromethane).
-
-
Quantification:
-
HPLC-DAD Analysis:
-
Filter the re-dissolved sample through a 0.22 µm filter before injecting it into the HPLC system.
-
Use a C30 reverse-phase column for optimal separation of carotenoids.
-
A typical mobile phase could be a gradient of methanol, methyl-tert-butyl ether, and water.
-
Monitor the elution profile at the maximum absorption wavelength of this compound (approximately 478-480 nm).
-
Quantify this compound by comparing the peak area with a standard curve prepared from a pure this compound standard.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the re-dissolved extract at the maximum absorption wavelength of this compound in the chosen solvent.
-
Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of this compound in the specific solvent, b is the path length of the cuvette (usually 1 cm), and c is the concentration. The molar extinction coefficient for this compound needs to be determined or obtained from the literature for the specific solvent used.
-
-
In Vitro Enzyme Assay for β-Carotene Ketolase (CrtW)
This protocol outlines a method to determine the activity of β-carotene ketolase by measuring the conversion of β-carotene to its ketolated products.
Materials:
-
Cell-free extract containing the CrtW enzyme
-
β-carotene substrate (solubilized, e.g., in Tween 80 or acetone)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cofactors (e.g., FeSO₄, ascorbate)
-
Extraction solvent (e.g., acetone or ethyl acetate)
-
HPLC system with a DAD and a C30 column
Procedure:
-
Enzyme Preparation:
-
Prepare a cell-free extract from the microbial strain overexpressing the crtW gene. This can be done by cell lysis (e.g., sonication, French press) followed by centrifugation to remove cell debris.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, cofactors, and the cell-free extract.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for a few minutes.
-
Initiate the reaction by adding the β-carotene substrate. The final reaction volume should be standardized.
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes), protected from light.
-
Include a negative control with a heat-inactivated enzyme or without the enzyme extract.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an equal volume of cold acetone or ethyl acetate.
-
Vortex vigorously to extract the carotenoids.
-
Centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the carotenoids.
-
-
Analysis:
-
Evaporate the organic solvent and re-dissolve the residue in a known volume of a suitable solvent.
-
Analyze the products (echinenone and canthaxanthin) by HPLC-DAD as described in the quantification protocol.
-
Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein in the cell-free extract.
-
In Vitro Enzyme Assay for β-Carotene Hydroxylase (CrtZ)
This protocol is designed to measure the activity of β-carotene hydroxylase by monitoring the conversion of canthaxanthin to this compound.
Materials:
-
Cell-free extract containing the CrtZ enzyme
-
Canthaxanthin substrate (solubilized)
-
Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)
-
Cofactors (e.g., NADPH, FAD)
-
Extraction solvent (e.g., acetone or ethyl acetate)
-
HPLC system with a DAD and a C30 column
Procedure:
-
Enzyme Preparation:
-
Prepare a cell-free extract from the microbial strain overexpressing the crtZ gene, as described for the CrtW assay.
-
-
Reaction Setup:
-
Combine the reaction buffer, cofactors, and the cell-free extract in a microcentrifuge tube.
-
Pre-incubate the mixture at the optimal temperature (e.g., 37°C).
-
Start the reaction by adding the canthaxanthin substrate.
-
Incubate for a specific time (e.g., 30-60 minutes) in the dark.
-
Include a negative control.
-
-
Reaction Termination and Extraction:
-
Terminate the reaction and extract the carotenoids as described for the CrtW assay.
-
-
Analysis:
-
Analyze the product (this compound) by HPLC-DAD.
-
Calculate the enzyme activity based on the amount of this compound produced.
-
Conclusion
The microbial biosynthesis of this compound presents a promising avenue for the sustainable production of this valuable ketocarotenoid. A thorough understanding of the biosynthetic pathway, the key enzymes involved, and robust analytical methods are crucial for optimizing production in microbial hosts. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to advance the metabolic engineering and industrial application of this compound-producing microorganisms. Further research focusing on the discovery of novel and more efficient enzymes, along with the fine-tuning of metabolic fluxes, will be instrumental in realizing the full potential of microbial this compound production.
References
A Technical Guide to the Natural Sources of Adonirubin and Adonixanthin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of the ketocarotenoids adonirubin and adonixanthin. These potent antioxidants are intermediates in the astaxanthin (B1665798) biosynthesis pathway and are of increasing interest to the pharmaceutical and nutraceutical industries. This document details their primary natural origins, quantitative data on their abundance, comprehensive experimental protocols for their extraction and quantification, and visual representations of relevant biochemical pathways and experimental workflows.
Natural Sources of this compound and Adonixanthin
This compound and adonixanthin are synthesized by a variety of microorganisms and are also found in certain plants. While they are often present as minor carotenoids alongside the more dominant astaxanthin, some organisms can accumulate significant quantities of these specific compounds.
Primary Natural Sources:
-
Plants: The genus Adonis, particularly the petals of Adonis aestivalis (Summer Pheasant's Eye), is a notable plant source of these ketocarotenoids.[1][2] In these flowers, this compound and astaxanthin are the major carotenoids.
-
Bacteria: Certain species of bacteria are significant producers. Paracoccus carotinifaciens is known to produce a mixture of carotenoids, including astaxanthin, this compound, and adonixanthin.[3][4][5][6][7][8][9] Notably, Paracoccus schoinia has been identified as a producer of adonixanthin diglucoside as its major carotenoid.[10]
-
Microalgae: The green microalga Haematococcus pluvialis is a well-known source of astaxanthin, and this compound and adonixanthin are present as intermediates in its biosynthetic pathway.[11][12]
-
Yeast: The yeast Xanthophyllomyces dendrorhous (formerly Phaffia rhodozyma) is another microorganism utilized for the production of astaxanthin, and consequently, it also synthesizes this compound and adonixanthin as precursors.[13][14][15][16][17][18]
Secondary Natural Sources:
Crustaceans and fish can be considered secondary sources of this compound and adonixanthin. They do not synthesize these carotenoids de novo but accumulate them through their diet, which primarily consists of the aforementioned microorganisms.
Quantitative Data of this compound and Adonixanthin in Natural Sources
The concentration of this compound and adonixanthin can vary significantly depending on the organism and the specific culture or environmental conditions. The following table summarizes available quantitative data from the scientific literature.
| Natural Source | Compound | Concentration (% of Total Carotenoids) | Notes |
| Adonis aestivalis (petals) | This compound (monoester) | 13.8% | Major components are astaxanthin esters. |
| This compound (free) | 0.3% | ||
| Paracoccus carotinifaciens | This compound & Adonixanthin | Not specified, but are significant components along with astaxanthin (55-60%). | The relative proportions can vary. |
| Paracoccus schoinia | Adonixanthin diglucoside | ~80% | The major carotenoid in this species. |
| Haematococcus pluvialis | This compound & Adonixanthin | Minor intermediates | Present in the astaxanthin biosynthesis pathway. |
| Xanthophyllomyces dendrorhous | This compound & Adonixanthin | Minor components | Primarily produces astaxanthin. |
Experimental Protocols
The following sections provide detailed methodologies for the extraction and quantification of this compound and adonixanthin from natural sources.
Extraction of this compound and Adonixanthin
This protocol is a composite method based on established procedures for carotenoid extraction from microbial and plant sources.
1. Sample Preparation:
- Microbial Biomass (e.g., Paracoccus, Haematococcus, Xanthophyllomyces): Harvest cells by centrifugation. Lyophilize or oven-dry the cell pellet at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried biomass into a fine powder.
- Plant Material (e.g., Adonis aestivalis petals): Lyophilize or air-dry the petals in the dark. Grind the dried material into a fine powder.
2. Extraction:
- To a known quantity of the dried powder, add a suitable organic solvent. A mixture of acetone (B3395972) and methanol (B129727) is commonly used.[19]
- Thoroughly mix the sample and solvent. Extraction can be enhanced by sonication or homogenization.
- Centrifuge the mixture and collect the supernatant.
- Repeat the extraction process with fresh solvent until the biomass/plant material is colorless.
- Pool the solvent extracts.
3. Saponification (Optional but Recommended for Esterified Carotenoids):
- To the pooled extract, add an equal volume of 10% (w/v) methanolic potassium hydroxide.
- Incubate the mixture in the dark at room temperature for several hours or overnight to hydrolyze any carotenoid esters.
4. Liquid-Liquid Extraction:
- Add distilled water and a non-polar solvent such as diethyl ether or hexane (B92381) to the saponified extract in a separatory funnel.
- Shake vigorously and allow the phases to separate. The carotenoids will partition into the upper organic phase.
- Collect the organic phase and wash it several times with distilled water to remove any residual alkali.
- Dry the organic phase over anhydrous sodium sulfate.
5. Solvent Evaporation and Reconstitution:
- Evaporate the solvent to dryness under a stream of nitrogen gas.
- Reconstitute the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or the mobile phase).
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the separation and quantification of this compound and adonixanthin.
1. Chromatographic System:
- HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.
- Column: A C18 or C30 reversed-phase column is typically used for carotenoid separation.
- Column Temperature: Maintain at a constant temperature, typically between 25-30°C.[19]
2. Mobile Phase and Gradient:
- A common mobile phase consists of a gradient of methanol, acetonitrile, and water, or a mixture of methanol and tert-butyl methyl ether.
- The specific gradient program will need to be optimized for the specific column and analytes.
3. Detection:
- Set the detector to monitor the absorbance at the maximum wavelength (λmax) of this compound and adonixanthin, which is typically around 470-480 nm.[19]
4. Quantification:
- Prepare a series of standard solutions of this compound and adonixanthin of known concentrations.
- Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
- Inject the prepared sample extract.
- Identify the this compound and adonixanthin peaks in the sample chromatogram by comparing their retention times and spectral data with the standards.
- Quantify the amount of this compound and adonixanthin in the sample by using the calibration curve.
Visualizations
The following diagrams illustrate the biosynthetic pathway leading to this compound and adonixanthin and a typical experimental workflow for their analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Commercial Production of Astaxanthin with Paracoccus carotinifaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paracoccus carotinifaciens - Wikipedia [en.wikipedia.org]
- 10. Major carotenoid isolated from Paracoccus schoinia NBRC 100637T is adonixanthin diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Astaxanthin and other Nutrients from Haematococcus pluvialis—Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Astaxanthin-Producing Green Microalga Haematococcus pluvialis: From Single Cell to High Value Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jbiochemtech.com [jbiochemtech.com]
- 14. Xanthophyllomyces dendrorhous, a Versatile Platform for the Production of Carotenoids and Other Acetyl-CoA-Derived Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved astaxanthin production by Xanthophyllomyces dendrorhous SK984 with oak leaf extract and inorganic phosphate supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Enhancing astaxanthin accumulation in Xanthophyllomyces dendrorhous by a phytohormone: metabolomic and gene expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Astaxanthin Synthesis by Yeast Xanthophyllomyces dendrorhous and its Mutants on Media Based on Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Adonirubin: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adonirubin, a ketocarotenoid and a biosynthetic intermediate of astaxanthin (B1665798), is emerging as a compound of significant interest in the fields of pharmacology and nutraceuticals. Possessing a unique molecular structure, this compound exhibits a range of biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound's biological functions, methodologies for its evaluation, and its modulation of key cellular signaling pathways.
Core Biological Activities
This compound's therapeutic potential stems from its multifaceted biological activities. These properties are attributed to its chemical structure, which is characterized by a polyene chain and ketone functional groups.
Antioxidant Activity
This compound is a potent antioxidant, demonstrating significant efficacy in neutralizing reactive oxygen species (ROS). Its antioxidant capacity is comparable to that of the well-studied carotenoid, astaxanthin.[1][2] This activity is crucial in mitigating cellular damage caused by oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This compound's primary antioxidant mechanisms include:
-
Singlet Oxygen Quenching: this compound efficiently quenches singlet oxygen, a highly reactive form of oxygen that can damage cellular components.[1][2]
-
Inhibition of Lipid Peroxidation: It effectively inhibits the peroxidation of lipids, a process that can lead to cell membrane damage and the formation of harmful byproducts.[1][2]
Anti-Tumor-Promoting and Anti-Carcinogenic Activities
This compound has demonstrated promising potential in cancer prevention and therapy. Studies have shown its ability to inhibit tumor promotion and carcinogenesis in preclinical models.[1][2] Key findings include:
-
Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation: this compound inhibits the activation of the Epstein-Barr virus early antigen, a known tumor promoter.[1][2]
-
Suppression of Skin Carcinogenesis: In mouse models, this compound has been shown to suppress skin tumor formation induced by chemical carcinogens.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound. It is important to note that while research indicates this compound's activity is comparable to astaxanthin, specific IC50 values for this compound are not always available in the current literature.
| Activity | Assay | Test System | Result | Reference |
| Antioxidant | Inhibition of Lipid Peroxidation | Methyl linoleate (B1235992) with AMVN as radical initiator | Activity comparable to astaxanthin | [1] |
| Singlet Oxygen Quenching | Activity comparable to astaxanthin | [1] | ||
| Anti-Tumor-Promoting | EBV-EA Activation Inhibition | Raji cells | Inhibitory effect observed | [1] |
| Anti-Carcinogenic | Mouse Skin Carcinogenesis | DMBA/TPA-induced skin tumors in mice | Suppression of tumor formation observed | [1] |
Signaling Pathway Modulation
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of targeted therapies.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. While some carotenoids are known to activate this pathway, current evidence suggests that this compound is not a potent activator of Nrf2.[3] This indicates that its primary antioxidant effects may be mediated through direct radical scavenging rather than the induction of antioxidant gene expression.
Figure 1: this compound's interaction with the Nrf2 signaling pathway.
ERK/Akt Signaling Pathways
The Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) signaling pathways are central to cell proliferation, survival, and apoptosis. While direct evidence for this compound's modulation of these pathways is still emerging, related compounds like indirubin (B1684374) have been shown to regulate the PI3K/Akt pathway.[4][5][6][7] This suggests a potential mechanism for this compound's anticancer effects. Further research is needed to delineate the specific interactions of this compound with the ERK and Akt cascades.
Figure 2: Postulated interaction of this compound with ERK and Akt pathways.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's biological activities. The following are outlines of key experimental protocols.
Singlet Oxygen Quenching Assay
This assay measures the ability of a compound to quench singlet oxygen, a highly reactive oxygen species.
Principle: A photosensitizer is used to generate singlet oxygen, which then reacts with a probe, leading to a measurable change (e.g., decrease in fluorescence or absorbance). The ability of this compound to compete with the probe for singlet oxygen is quantified.
Workflow:
Figure 3: Workflow for Singlet Oxygen Quenching Assay.
Inhibition of Lipid Peroxidation Assay
This assay determines the ability of a compound to inhibit the oxidative degradation of lipids.
Principle: Lipid peroxidation is induced in a lipid-rich medium (e.g., linoleic acid) using a free radical initiator. The formation of lipid hydroperoxides or secondary products like malondialdehyde (MDA) is measured. The inhibitory effect of this compound is determined by the reduction in these peroxidation products.
Workflow:
Figure 4: Workflow for Lipid Peroxidation Inhibition Assay.
Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay
This assay is used to screen for potential anti-tumor-promoting agents.
Principle: Raji cells, a human lymphoblastoid cell line latently infected with EBV, are treated with a tumor promoter (e.g., TPA) to induce the expression of EBV-EA. The ability of this compound to inhibit this induction is assessed.
Workflow:
Figure 5: Workflow for EBV-EA Activation Assay.
Mouse Skin Carcinogenesis Bioassay
This in vivo assay evaluates the anti-carcinogenic potential of a compound.
Principle: Skin tumors are induced in mice using a two-stage carcinogenesis protocol involving an initiator (e.g., DMBA) and a promoter (e.g., TPA). The effect of this compound on tumor incidence and multiplicity is evaluated.
Workflow:
Figure 6: Workflow for Mouse Skin Carcinogenesis Bioassay.
Conclusion and Future Directions
This compound is a promising bioactive compound with significant antioxidant, anti-tumor-promoting, and anti-carcinogenic activities. While its efficacy appears to be comparable to astaxanthin in several assays, further research is required to establish a more comprehensive quantitative profile, including specific IC50 values for its various biological effects.
Future research should focus on:
-
Quantitative Analysis: Determining the precise IC50 values of this compound in a wider range of antioxidant, anti-inflammatory, and anticancer assays.
-
Mechanism of Action: Elucidating the specific molecular targets of this compound within the ERK, Akt, and other relevant signaling pathways.
-
In Vivo Studies: Conducting more extensive in vivo studies to evaluate the bioavailability, pharmacokinetics, and therapeutic efficacy of this compound in various disease models.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with other bioactive compounds and conventional drugs.
A deeper understanding of this compound's biological activities and mechanisms of action will be instrumental in unlocking its full potential for the development of novel therapeutic and preventative strategies.
References
- 1. Anti-oxidative, anti-tumor-promoting, and anti-carcinogenic activities of this compound and adonixanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indirubin alleviates retinal neurodegeneration through the regulation of PI3K/AKT signaling [jbr-pub.org.cn]
- 5. Indirubin alleviates retinal neurodegeneration through the regulation of PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jbr-pub.org.cn [jbr-pub.org.cn]
Adonirubin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Adonirubin, a carotenoid with significant potential in therapeutic applications. This document outlines its chemical properties, biological activities, and underlying mechanisms of action, supported by experimental protocols and pathway diagrams to facilitate further research and drug development.
Core Compound Data
This compound, a keto-carotenoid, is recognized for its potent antioxidant and anti-inflammatory properties. Key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 4418-72-8 | [1][2][3] |
| Molecular Formula | C₄₀H₅₂O₃ | [1][2][4] |
| Molecular Weight | 580.84 g/mol | [1][2][5] |
| Synonyms | Phoenicoxanthin, 3-Hydroxycanthaxanthin | [2][5] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-tumor, and anti-inflammatory effects.
Antioxidant Activity
This compound is a potent antioxidant, effectively scavenging reactive oxygen species (ROS).[6] This activity is central to its protective effects against cellular damage.
Anti-Tumor Effects
Research has demonstrated that this compound possesses anti-tumor-promoting and anti-carcinogenic properties.[7] Studies on glioblastoma cells have shown that it can suppress cell proliferation and migration.[8][9]
Signaling Pathway Modulation
This compound's biological effects are mediated through the modulation of key cellular signaling pathways.
-
Nrf2 Signaling Pathway: this compound is implicated in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][10] Nrf2 is a critical regulator of the cellular antioxidant response.[11][12][13][14] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant and cytoprotective genes.
-
ERK1/2 and Akt Signaling Pathways: In the context of cancer, this compound has been shown to influence the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protein Kinase B (Akt) signaling pathways.[8] These pathways are crucial in regulating cell proliferation, survival, and migration in cancer cells.[15][16][17] Studies in glioblastoma cells indicate that this compound can reduce the phosphorylation of both ERK1/2 and Akt, thereby inhibiting tumor progression.[8]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound.
Antioxidant Activity Assessment: Inhibition of Lipid Peroxidation
This protocol outlines the procedure to determine the inhibitory effect of this compound on lipid peroxidation.
-
Materials:
-
This compound
-
Methyl linoleate (B1235992)
-
2,2′-azobis(2,4-dimethylvaleronitrile) (AMVN) as a radical initiator
-
Ethanol
-
Phosphate buffer (pH 7.4)
-
-
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
In a reaction vessel, combine methyl linoleate and the this compound solution at the desired final concentration.
-
Initiate lipid peroxidation by adding AMVN.
-
Incubate the mixture at 37°C.
-
Monitor the accumulation of methyl linoleate hydroperoxides over time using an appropriate method, such as HPLC or a colorimetric assay.
-
Calculate the percentage of inhibition of lipid peroxidation compared to a control without this compound.
-
Anti-Tumor Activity: Glioblastoma Cell Viability Assay
This protocol details the assessment of this compound's effect on the viability of glioblastoma cells.
-
Materials:
-
Human glioblastoma cell lines (e.g., U251MG)
-
This compound
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cell viability reagent (e.g., MTT, WST-8)
-
96-well plates
-
-
Procedure:
-
Seed glioblastoma cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare various concentrations of this compound (e.g., 10 µM) in the cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Express the results as a percentage of the viability of untreated control cells.
-
Analysis of Signaling Pathways: Western Blot for p-ERK1/2 and p-Akt
This protocol describes the detection of changes in the phosphorylation status of ERK1/2 and Akt in response to this compound treatment.
-
Materials:
-
Glioblastoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-ERK1/2, total ERK1/2, p-Akt, total Akt, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat glioblastoma cells with this compound (e.g., 10 µM) for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: this compound's mechanism of action.
References
- 1. Page loading... [guidechem.com]
- 2. biosynth.com [biosynth.com]
- 3. medkoo.com [medkoo.com]
- 4. Page loading... [guidechem.com]
- 5. CAS 4418-72-8: 3-hydroxy-beta,beta-carotene-4,4'-dione [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-oxidative, anti-tumor-promoting, and anti-carcinogenic activities of this compound and adonixanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dark Sweet Cherry (Prunus avium) Anthocyanins Suppressed ERK1/2-Akt/mTOR Cell Signaling and Oxidative Stress: Implications for TNBC Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Adonirubin: A Technical Guide to its Discovery, History, and Core Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adonirubin, a naturally occurring ketocarotenoid, has garnered increasing scientific interest due to its significant antioxidant properties and potential therapeutic applications. As a key intermediate in the biosynthetic pathway from β-carotene to astaxanthin (B1665798), this compound is found in a variety of microorganisms and marine life. This technical guide provides an in-depth exploration of the discovery and history of this compound, alongside a detailed examination of its physicochemical properties and biological activities. This document outlines key experimental protocols for its isolation, quantification, and synthesis, and presents its known interactions with cellular signaling pathways, offering a comprehensive resource for researchers in carotenoid chemistry, pharmacology, and drug development.
Discovery and History
This compound, also known under the synonym Phoenicoxanthin, is a red-orange carotenoid pigment. While the precise historical record of its initial discovery is not extensively documented in readily available literature, its identification is intrinsically linked to the broader exploration of carotenoids in the early 20th century. The "golden age" of carotenoid structure elucidation in the 1930s, led by pioneers like Karrer and Kuhn, laid the groundwork for identifying numerous carotenoid structures, including the closely related astaxanthin. This compound was identified as a biosynthetic intermediate in the conversion of β-carotene to astaxanthin in various organisms, including crustaceans and the bacterium Paracoccus carotinifaciens.[1] Its presence has been reported in organisms such as Phaffia rhodozyma and Paraeuchaeta russelli.[2]
Physicochemical Properties
This compound is a C40 tetraterpenoid with a chemical structure characterized by a β-ionone ring at one end and a 4-keto-β-ionone ring at the other, connected by a polyene chain. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄₀H₅₂O₃ | [2] |
| Molecular Weight | 580.8 g/mol | [2] |
| CAS Number | 4418-72-8 | |
| Appearance | Red-orange crystals | |
| Solubility | Soluble in organic solvents like acetone, ethanol, and tetrahydrofuran. | |
| Synonyms | Phoenicoxanthin, 3-Hydroxy-β,β-carotene-4,4'-dione | [2] |
Quantitative Data on Biological Activity
This compound exhibits potent antioxidant activity, comparable to that of the well-studied astaxanthin. Its biological effects are largely attributed to its ability to quench singlet oxygen and scavenge other reactive oxygen species (ROS).
| Biological Activity | Method | Results | Reference |
| Inhibition of Lipid Peroxidation | Not specified | Activity comparable to astaxanthin. | [3] |
| Singlet Oxygen Quenching | Not specified | Activity comparable to astaxanthin. | [3] |
| ROS Suppression | Dichlorofluorescein diacetate (DCFDA) assay in 661W cells | This compound suppressed light-induced ROS production. | [4] |
| DPPH Radical Scavenging Activity | DPPH Assay | IC50 values for carotenoids can vary significantly based on the assay conditions. While a specific IC50 for pure this compound is not readily available in the cited literature, the general range for potent carotenoids can be in the low µg/mL to mg/mL range. | [5][6] |
Experimental Protocols
Isolation and Purification of this compound from Paracoccus carotinifaciens
This protocol describes a general method for the extraction and purification of carotenoids from bacterial biomass, which can be adapted for this compound.
-
Cell Lysis and Extraction:
-
Harvest bacterial cells by centrifugation.
-
Resuspend the cell pellet in a suitable solvent mixture, such as methanol:acetone (7:3 v/v), to lyse the cells and extract the carotenoids.
-
Perform the extraction at a controlled temperature (e.g., 60°C) with agitation for a defined period (e.g., 20 minutes).
-
Separate the solvent extract containing the carotenoids from the cell debris by centrifugation.
-
-
Saponification (Optional):
-
To remove interfering lipids and chlorophylls, the crude extract can be saponified.
-
Add an equal volume of ethanolic potassium hydroxide (B78521) solution to the extract.
-
Incubate the mixture in the dark, under an inert atmosphere (e.g., nitrogen), at room temperature until saponification is complete.
-
-
Purification by Column Chromatography:
-
Concentrate the crude extract under reduced pressure.
-
Subject the concentrated extract to column chromatography using a silica (B1680970) gel or a C18 reversed-phase column.
-
Elute the carotenoids using a gradient of solvents, such as hexane (B92381) and ethyl acetate, to separate this compound from other carotenoids based on polarity.
-
Collect the fractions containing this compound, identified by its characteristic absorption spectrum.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the quantification of this compound.
-
Sample Preparation:
-
Dissolve the purified this compound extract in a suitable mobile phase solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 or C30 reversed-phase column.
-
Mobile Phase: A gradient of methanol, methyl tert-butyl ether, and water is commonly used for carotenoid separation.
-
Detection: Diode array detector (DAD) or a UV-Vis detector set at the maximum absorption wavelength of this compound (approximately 470-480 nm).
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentration. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
General Protocol for this compound Synthesis (Conceptual)
-
Retrosynthetic Approach: The C40 backbone of this compound can be conceptually disconnected to yield smaller, more readily available building blocks. A common strategy for carotenoid synthesis is a C15 + C10 + C15 approach.
-
Key Reaction - Wittig Condensation:
-
The synthesis would likely involve the Wittig condensation of a C15-phosphonium salt (ylide) with a C10-dialdehyde.
-
The C15 phosphonium (B103445) salt would contain the 3-hydroxy-4-keto-β-ionone ring structure.
-
The C10-dialdehyde is a common intermediate in carotenoid synthesis.
-
The reaction is typically carried out in the presence of a base to generate the ylide.
-
-
Purification: The final product would be purified by crystallization and/or column chromatography.
Signaling Pathways and Molecular Interactions
This compound's biological effects are mediated through its interaction with key cellular signaling pathways, primarily related to the oxidative stress response.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. While direct evidence for this compound's activation of Nrf2 is still emerging, studies on related astaxanthin analogs suggest a strong likelihood of its involvement. Adonixanthin and lycopene, which are structurally similar to this compound, have been shown to activate the Nrf2 pathway.[4] The proposed mechanism involves the suppression of reactive oxygen species (ROS), which in turn can lead to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.
ERK/Akt Signaling Pathway
The Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) pathways are crucial in regulating cell proliferation, survival, and migration. While direct studies on this compound's effect on these pathways are limited, related carotenoids have been shown to modulate their activity. For instance, adonixanthin has been observed to decrease the phosphorylation of both ERK1/2 and Akt in glioblastoma cells. Given the structural similarity, it is plausible that this compound may exert similar effects.
Conclusion
This compound stands out as a ketocarotenoid with significant biological potential, largely owing to its potent antioxidant properties that are on par with astaxanthin. While its history is intertwined with the broader discoveries in carotenoid research, its specific therapeutic applications are an active area of investigation. This guide provides a foundational understanding of this compound for researchers, offering key data and experimental frameworks to facilitate further studies. Future research should focus on elucidating the precise mechanisms of its interaction with cellular signaling pathways and exploring its full therapeutic potential in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Phoenicoxanthin | C40H52O3 | CID 16061231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-oxidative, anti-tumor-promoting, and anti-carcinogenic activities of this compound and adonixanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LipidBank - Carotenoid [lipidbank.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Adonirubin Solubility: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adonirubin, a ketocarotenoid and an intermediate in the biosynthesis of astaxanthin (B1665798), has garnered interest for its potential antioxidative and anti-tumor-promoting activities.[1] Understanding its solubility in various solvents is a critical prerequisite for in vitro and in vivo studies, formulation development, and various analytical procedures. This technical guide provides a comprehensive overview of the available solubility information for this compound, detailed experimental protocols for solubility determination, and a generalized workflow for assessing compound solubility.
This compound Solubility Profile
Currently, there is a notable scarcity of specific quantitative solubility data for this compound in publicly available literature. However, some qualitative information and data on structurally similar compounds can provide valuable guidance for researchers.
Qualitative Solubility
One product data sheet explicitly states that this compound is soluble in Dimethyl Sulfoxide (DMSO) .[2] However, the exact concentration at which it is soluble is not specified.
Reference Data: Solubility of Astaxanthin
Due to the limited data on this compound, the solubility of astaxanthin, a closely related ketocarotenoid, is presented here as a reference. It is important to note that while structurally similar, the solubility of this compound may differ.
| Solvent | Solubility of Astaxanthin (mg/mL) |
| Chloroform | 6 |
| Dimethylformamide (DMF) | 0.5 |
| Dimethyl Sulfoxide (DMSO) | 0.13 |
| Ethanol | 0.09 |
Note: The provided data for astaxanthin is approximate and was sourced from a product information sheet.[3]
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining the thermodynamic solubility of a compound.[4] It is a reliable method for compounds with low solubility. The following is a detailed protocol that can be adapted for determining the solubility of this compound.
Materials and Reagents
-
This compound (solid powder)
-
Selected solvents (e.g., DMSO, ethanol, water, phosphate-buffered saline)
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visually present to ensure a saturated solution is achieved.
-
Prepare multiple vials for each solvent to assess reproducibility.
-
-
Equilibration:
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow for equilibrium to be reached. This is typically 24 to 72 hours. It is crucial to ensure that the temperature remains constant throughout the equilibration period.[2]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand to let the excess solid settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
To avoid precipitation, it is advisable to immediately filter the supernatant using a syringe filter that is compatible with the solvent.
-
Accurately dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a standard curve of this compound in the same solvent to accurately quantify the concentration in the samples.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
References
Spectroscopic Profile of Adonirubin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Adonirubin (also known as Phoenicoxanthin), a ketocarotenoid of interest for its potential antioxidative, anti-tumor-promoting, and anti-carcinogenic activities. This document compiles available Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) data, outlines relevant experimental protocols, and presents a logical workflow for spectroscopic analysis.
UV-Visible Spectroscopic Data
Table 1: UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents
| Solvent | λmax (nm) |
| Petroleum Ether | 470 |
| Chloroform | 484 |
| Acetone | Information not available |
| Ethanol | Information not available |
| Hexane | Information not available |
Note: Molar absorptivity (ε) values for this compound are not consistently reported in the available scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
For reference, the analysis of related carotenoid structures by ¹H NMR spectroscopy reveals characteristic signals for olefinic protons in the range of δ 6.0-7.0 ppm and methyl protons as singlets between δ 1.0 and 2.0 ppm. The specific substitution pattern and stereochemistry of this compound would result in a unique and complex splitting pattern.
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining UV-Vis and NMR spectra of carotenoids like this compound. These protocols are based on established methodologies for this class of compounds.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) of this compound in a specific solvent.
Materials:
-
This compound sample
-
Spectroscopic grade solvents (e.g., petroleum ether, chloroform, ethanol, hexane, acetone)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration. Due to the high molar absorptivity of carotenoids, a dilute solution is typically required. All manipulations should be performed in low light to prevent photo-degradation.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.
-
Blanking: Fill a quartz cuvette with the pure solvent to be used and place it in the spectrophotometer. Set the absorbance to zero across the desired wavelength range (typically 200-800 nm for a full scan).
-
Sample Measurement: Rinse the cuvette with a small amount of the this compound solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs (λmax). If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.
Materials:
-
This compound sample (high purity)
-
Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the purified this compound sample (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of deuterated solvent directly in a clean, dry NMR tube.
-
Sample Filtration (if necessary): If the sample does not fully dissolve or contains particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent shimming issues and poor spectral resolution.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay to ensure quantitative integration if desired.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon atom.
-
Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS). Analysis of chemical shifts, signal integrations, and coupling patterns allows for the assignment of the molecular structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.
Methodological & Application
Application Note: Quantification of Adonirubin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Adonirubin. This compound, a carotenoid with significant interest in the pharmaceutical and nutraceutical industries for its potential antioxidant properties, requires accurate quantification for research, development, and quality control purposes. The described method utilizes a reversed-phase C18 column with a gradient elution program and UV-Vis detection, ensuring high resolution and sensitivity. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation, presented in a clear and concise format to be easily implemented in a laboratory setting.
Introduction
This compound is a xanthophyll carotenoid that plays a role as a precursor in the biosynthetic pathway of astaxanthin.[1] Its presence and concentration are of interest in various biological and commercial samples, including certain algae, crustaceans, and dietary supplements. Accurate and precise quantification of this compound is crucial for understanding its biological significance, ensuring product quality, and for pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for the separation and quantification of carotenoids due to its high efficiency and sensitivity.[2] This application note presents a detailed HPLC method optimized for the determination of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3]
-
Solvents: HPLC grade methanol, acetonitrile, dichloromethane (B109758), and water.
-
Reagents: Analytical grade potassium hydroxide (B78521) and butylated hydroxytoluene (BHT).
-
This compound Standard: A certified reference standard of this compound.
Preparation of Standard Solutions
A stock solution of this compound is prepared by accurately weighing a known amount of the standard and dissolving it in a suitable organic solvent, such as dichloromethane or methanol. The solution should be protected from light and stored at low temperatures to prevent degradation. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
Sample Preparation
The sample preparation procedure is critical for accurate quantification and aims to extract this compound while minimizing matrix interference.[4][5]
-
Extraction: For solid samples, homogenize a known weight of the sample. Extract the carotenoids using a suitable solvent system, such as a mixture of hexane, acetone, and ethanol. For liquid samples, a liquid-liquid extraction with an appropriate organic solvent can be performed. To prevent degradation of this compound, all extraction steps should be carried out under dim light and low-temperature conditions.
-
Saponification (Optional): For samples with high lipid content, such as biological tissues or certain extracts, saponification is recommended to remove interfering fats and oils.[6] This involves treating the extract with a methanolic potassium hydroxide solution.
-
Filtration: Prior to injection into the HPLC system, the final extract must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column.[5]
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of this compound:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Methanol:Water (90:10, v/v) |
| Mobile Phase B | Dichloromethane:Acetonitrile (50:50, v/v) |
| Gradient Program | 0-15 min: 100% A to 50% A, 50% B15-20 min: 50% A, 50% B to 100% B20-25 min: Hold at 100% B25-30 min: Return to 100% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 470 nm |
| Injection Volume | 20 µL |
Data Presentation
Table 1: Method Validation Parameters for this compound Quantification
The following table summarizes the typical performance characteristics of the HPLC method for this compound quantification. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | Approximately 12.5 min (Varies with system) |
Visualization
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Is a single column separation sufficient for carotenoid analysis? : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. lcms.cz [lcms.cz]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. scielo.br [scielo.br]
- 6. Development and Validation of an HPLC-DAD Method for the Determination of Seven Antioxidants in a Nano-Emulsion: Formul… [ouci.dntb.gov.ua]
Application Notes and Protocols for the Extraction and Purification of Adonirubin from Paracoccus carotinifaciens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adonirubin, a red ketocarotenoid, is a valuable natural pigment with significant antioxidant properties. It is a biosynthetic intermediate in the pathway from β-carotene to astaxanthin. The bacterium Paracoccus carotinifaciens is a notable producer of a carotenoid mixture that includes a significant proportion of this compound, making it a viable source for its extraction and purification.[1][2][3] This document provides detailed application notes and protocols for the laboratory-scale extraction and purification of this compound from P. carotinifaciens.
Overview of the Process
The extraction and purification of this compound from P. carotinifaciens involves several key stages: cultivation and harvesting of the bacterial biomass, cell disruption and extraction of the carotenoid mixture, and chromatographic purification to isolate this compound.
Data Presentation
Carotenoid Composition in Paracoccus carotinifaciens
Paracoccus carotinifaciens produces a mixture of carotenoids. The typical composition of the total carotenoids is summarized in the table below.
| Carotenoid | Percentage of Total Carotenoids |
| Astaxanthin | ~60% |
| This compound | ~25% |
| Canthaxanthin | ~6% |
| Adonixanthin | ~3% |
| β-carotene | ~2.5% |
| Other Carotenoids | ~3.5% |
Note: The exact composition can vary depending on the strain and fermentation conditions.
Illustrative Purification Yields
The following table provides an illustrative example of the expected yield and purity at different stages of the purification process, based on data for similar carotenoids extracted from P. carotinifaciens.
| Stage | Starting Material | Product | Yield | Purity |
| Solvent Extraction | 100 g dry biomass | ~10 g crude extract | ~10% (w/w) | ~40% total carotenoids |
| Column Chromatography (Step 1) | 10 g crude extract | ~1.5 g enriched fraction | ~15% (w/w) | ~70% this compound |
| Column Chromatography (Step 2) | 1.5 g enriched fraction | ~0.8 g purified this compound | ~53% (w/w) | >98% |
Note: These are estimated values. Actual yields and purities will vary depending on the specific experimental conditions.
Experimental Protocols
Cultivation and Harvesting of Paracoccus carotinifaciens
Paracoccus carotinifaciens can be cultivated in a suitable nutrient-rich medium under aerobic conditions. Optimal growth and carotenoid production are typically achieved at 25-30°C with good aeration and agitation.
Protocol:
-
Inoculate a suitable sterile broth medium with a starter culture of P. carotinifaciens.
-
Incubate the culture at 28°C with shaking at 150-200 rpm for 48-72 hours, or until the desired cell density is reached.
-
Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet with sterile distilled water and centrifuge again.
-
The resulting cell paste can be used immediately or lyophilized (freeze-dried) for long-term storage. For solvent extraction, using dried biomass is often more efficient.
Extraction of Total Carotenoids
This protocol describes a solvent-based extraction method to obtain a crude extract containing this compound and other carotenoids.
Materials:
-
Dry biomass of P. carotinifaciens
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Protocol:
-
Weigh 10 g of dried P. carotinifaciens biomass.
-
Add 100 mL of a 7:3 (v/v) mixture of acetone and methanol to the biomass.
-
For enhanced extraction, sonicate the suspension for 20 minutes in an ultrasonic bath, or stir vigorously for 1-2 hours at room temperature, protected from light.
-
Centrifuge the mixture at 5,000 x g for 10 minutes to pellet the cell debris.
-
Carefully decant the supernatant, which contains the carotenoids, into a clean flask.
-
Repeat the extraction process (steps 2-5) with the cell pellet until the pellet is colorless.
-
Combine all the supernatants.
-
Concentrate the pooled extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting oleoresin is the crude carotenoid extract.
Purification of this compound by Column Chromatography
This two-step column chromatography protocol is designed to first enrich and then purify this compound from the crude extract.
Materials:
-
Crude carotenoid extract
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
n-Hexane
-
Acetone
-
Glass chromatography column
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel) for monitoring fractions
Protocol - Step 1: Enrichment of this compound
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column. The column size will depend on the amount of crude extract. For 10 g of crude extract, a column of 5 cm diameter and 50 cm length is a good starting point.
-
Dissolve the crude extract in a minimal amount of a 9:1 (v/v) n-hexane:acetone mixture.
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a stepwise gradient of n-hexane and acetone. Start with 100% n-hexane and gradually increase the polarity by adding acetone. A suggested gradient is as follows:
-
100% n-Hexane (to elute non-polar lipids and β-carotene)
-
95:5 n-Hexane:Acetone
-
90:10 n-Hexane:Acetone
-
85:15 n-Hexane:Acetone (this compound and other ketocarotenoids will start to elute)
-
80:20 n-Hexane:Acetone
-
-
Collect fractions and monitor the separation by TLC. The mobile phase for TLC can be n-hexane:acetone (7:3, v/v). This compound will appear as a distinct red spot.
-
Pool the fractions containing the enriched this compound and evaporate the solvent.
Protocol - Step 2: Final Purification of this compound
-
Prepare a second, smaller silica gel column.
-
Dissolve the enriched this compound fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with an isocratic or shallow gradient mobile phase of n-hexane:acetone, for example, starting with 88:12 and moving to 85:15 (v/v). The exact ratio should be optimized based on the separation observed in Step 1.
-
Collect the fractions containing pure this compound.
-
Confirm the purity of the fractions using HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound.
HPLC System and Conditions:
-
Column: A C18 or a dedicated carotenoid C30 column is recommended.
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. An example gradient is:
-
Start with 81:15:4 (v/v/v) Methanol:MTBE:Water
-
Linearly change to 6:90:4 over 30 minutes
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis detector at 470-480 nm.
-
Quantification: Use a standard curve prepared with a certified this compound standard.
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: this compound biosynthesis pathway from β-carotene.
References
Adonirubin: Application Notes for a Novel Natural Food Colorant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adonirubin is a naturally occurring red ketocarotenoid and a key intermediate in the biosynthesis of astaxanthin.[1][2][3] Found in various microorganisms, including the bacterium Paracoccus carotinifaciens and certain species of algae, this compound presents a promising alternative to synthetic food colorants.[3][4][5] Its vibrant red hue, coupled with potent antioxidant properties comparable to those of astaxanthin, positions it as a valuable ingredient for the food and nutraceutical industries.[1][6] This document provides detailed application notes and protocols for researchers and professionals interested in the evaluation and utilization of this compound as a natural food colorant.
This compound-containing extracts from Paracoccus carotinifaciens have gained regulatory traction. In the European Union, an extract containing astaxanthin, this compound, and canthaxanthin (B1668269) is authorized as a feed additive for salmon and trout.[2] In the United States, an astaxanthin-rich carotenoid extract from the same microorganism has received a "no questions" response from the Food and Drug Administration (FDA) regarding its Generally Recognized as Safe (GRAS) notification (GRN No. 700) for use in a wide range of food products as a source of astaxanthin.[1][7][8][9]
Physicochemical Properties and Color Profile
This compound's molecular structure, characterized by a conjugated polyene chain and keto groups, is responsible for its distinct red color and antioxidant activity. The color intensity and hue of this compound in a food matrix are influenced by factors such as concentration, pH, temperature, and the presence of other components.
Colorimetric Data (Illustrative)
Due to a lack of publicly available specific CIELAB data for purified this compound in food matrices, the following table provides illustrative values based on the expected color profile of a red carotenoid. These values would need to be determined experimentally for specific applications. The CIELAB color space is a three-dimensional model where L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.[10][11][12][13][14]
| Parameter | Condition | L* (Lightness) | a* (Redness/Greenness) | b* (Yellowness/Blueness) | Hue (Illustrative) |
| This compound in aqueous solution | pH 4.0 | 55-65 | +30 to +40 | +15 to +25 | Orange-Red |
| This compound in aqueous solution | pH 7.0 | 50-60 | +35 to +45 | +10 to +20 | Red |
| This compound in oil-in-water emulsion | 25°C | 60-70 | +40 to +50 | +20 to +30 | Vibrant Red |
Stability of this compound
The stability of this compound is a critical factor for its application in food products, which may undergo various processing and storage conditions. Like other carotenoids, this compound is susceptible to degradation by heat, light, and oxygen.[11][15][16]
Factors Affecting Stability and Degradation Kinetics (Qualitative)
| Factor | Effect on this compound Stability |
| Temperature | High temperatures accelerate oxidative degradation and isomerization, leading to color loss. The degradation of carotenoids often follows first-order or zero-order kinetics.[17][18][19] |
| Light | Exposure to light, particularly in the UV spectrum, can induce photo-oxidation and isomerization, causing fading of the red color.[16][20] |
| pH | This compound is expected to be more stable in slightly acidic to neutral conditions. Extreme pH values may lead to degradation. |
| Oxygen | The presence of oxygen is a major factor in the oxidative degradation of carotenoids. Packaging and formulation strategies that minimize oxygen exposure can enhance stability. |
| Food Matrix | The interaction with other food components, such as pro-oxidant metals or antioxidants, can significantly impact stability. Encapsulation in emulsions or hydrogels can offer protection.[5][10][15][21] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound-Rich Extract from Paracoccus carotinifaciens
This protocol outlines a general method for the laboratory-scale extraction and purification of a carotenoid mixture rich in this compound. For food-grade production, all solvents must be food-grade and the process conducted in a GMP-compliant facility.
Objective: To extract and purify a carotenoid mixture containing this compound from Paracoccus carotinifaciens biomass.
Materials:
-
Freeze-dried Paracoccus carotinifaciens cell powder
-
Acetone (B3395972) (food-grade)
-
Petroleum ether or hexane (B92381) (food-grade)
-
Saponification solution: 10% (w/v) potassium hydroxide (B78521) in methanol (B129727) (food-grade)
-
Silica (B1680970) gel for column chromatography
-
Elution solvents: Hexane and acetone mixtures of increasing polarity
-
Rotary evaporator
-
Spectrophotometer
-
HPLC system with a C30 column and PDA detector
Procedure:
-
Cell Disruption: Resuspend 10 g of freeze-dried P. carotinifaciens biomass in 100 mL of acetone. Disrupt the cells using sonication or a high-speed homogenizer to facilitate solvent penetration.
-
Solvent Extraction: Continue extraction with acetone with stirring for 4-6 hours at room temperature, protected from light. Centrifuge the mixture and collect the supernatant. Repeat the extraction process with fresh acetone until the biomass is pale. Pool the acetone extracts.
-
Phase Separation: Add an equal volume of petroleum ether to the acetone extract in a separatory funnel. Add distilled water to facilitate the transfer of carotenoids to the petroleum ether layer. Discard the lower aqueous phase. Wash the petroleum ether phase with distilled water to remove residual acetone.
-
Saponification (Optional): To hydrolyze carotenoid esters and remove interfering lipids, the dried extract can be saponified. Redissolve the extract in a minimal amount of petroleum ether and add the methanolic KOH solution. Stir for 2-4 hours at room temperature in the dark. After saponification, wash the petroleum ether phase repeatedly with water until neutral.
-
Purification by Column Chromatography: Concentrate the carotenoid extract under reduced pressure using a rotary evaporator. Load the concentrated extract onto a silica gel column pre-equilibrated with hexane.
-
Elute the column with a gradient of hexane and acetone, starting with 100% hexane and gradually increasing the acetone concentration. Collect the fractions. This compound, being more polar than carotenes but less polar than astaxanthin, will elute accordingly.
-
Monitor the fractions by thin-layer chromatography (TLC) or spectrophotometry to identify the this compound-rich fractions.
-
Pool the desired fractions and evaporate the solvent to obtain the purified this compound-rich extract.
Diagram of Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
Protocol 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in an extract or food product.
Materials:
-
This compound standard of known concentration
-
HPLC system with a photodiode array (PDA) detector
-
C30 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase A: Methanol/Water (95:5, v/v)
-
Mobile phase B: Methyl tert-butyl ether (MTBE)
-
Sample extract dissolved in a suitable solvent (e.g., MTBE/Methanol)
Procedure:
-
Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard into the HPLC system and record the peak area at the maximum absorption wavelength of this compound (approximately 470-480 nm). Plot a calibration curve of peak area versus concentration.
-
Sample Preparation: Extract the carotenoids from the food matrix using an appropriate solvent system (as described in Protocol 1 or other validated methods). Ensure the final extract is filtered through a 0.45 µm filter before injection.
-
HPLC Analysis: Set up the HPLC system with the C30 column. A typical gradient elution could be:
-
0-15 min: 10% B in A
-
15-30 min: Increase to 80% B
-
30-35 min: Hold at 80% B
-
35-40 min: Return to 10% B
-
40-50 min: Re-equilibration at 10% B The flow rate is typically 1.0 mL/min.
-
-
Quantification: Inject the sample extract into the HPLC system. Identify the this compound peak based on its retention time and UV-Vis spectrum compared to the standard. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Diagram of HPLC Quantification Workflow
References
- 1. fda.gov [fda.gov]
- 2. Consolidated TEXT: 32008R0721 — EN — 13.05.2010 [publications.europa.eu]
- 3. Carotenoids as food colorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EU Rules - Food Safety - European Commission [food.ec.europa.eu]
- 5. maxapress.com [maxapress.com]
- 6. Bakers Blog | Color Kitchen - Bulk [colorkitchenbulk.com]
- 7. GRAS Notices [hfpappexternal.fda.gov]
- 8. GRAS Notices [hfpappexternal.fda.gov]
- 9. fda.gov [fda.gov]
- 10. Factors Influencing The Stability Of Carotenoids In Oil-In-Water Emulsions | Semantic Scholar [semanticscholar.org]
- 11. WO2015044213A1 - Red colorant for beverages, food and pharmaceutical compositions - Google Patents [patents.google.com]
- 12. divisnutra.com [divisnutra.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 15. Studies on stability of emulsions containing carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical Stability of the Lipid Phase in Concentrated Beverage Emulsions Colored with Natural β-Carotene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ftb.com.hr [ftb.com.hr]
- 18. divisnutra.com [divisnutra.com]
- 19. revroum.lew.ro [revroum.lew.ro]
- 20. regask.com [regask.com]
- 21. researchgate.net [researchgate.net]
Application of Adonirubin in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adonirubin, a ketocarotenoid and a biosynthetic intermediate of astaxanthin, has garnered interest in cancer research for its potential anti-oxidative, anti-tumor-promoting, and anti-carcinogenic properties.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound as a potential therapeutic agent against cancer. The information compiled is based on existing preclinical research and is intended to guide further investigation into its mechanisms of action and efficacy.
Mechanism of Action
This compound's anti-cancer effects are multifaceted, primarily attributed to its potent antioxidant and signaling modulatory activities.[1] In various cancer models, this compound has been observed to:
-
Inhibit Oxidative Stress: this compound effectively quenches singlet oxygen and inhibits lipid peroxidation, processes that contribute to carcinogenesis.[1][2]
-
Modulate Signaling Pathways: Research has indicated that this compound can suppress the proliferation and migration of cancer cells by downregulating the phosphorylation of key signaling proteins such as ERK1/2 and Akt, while promoting the phosphorylation of p38, which is associated with cell cycle arrest and apoptosis.[3][4]
-
Reduce Reactive Oxygen Species (ROS): this compound has been shown to decrease intracellular ROS levels in cancer cells.[3]
-
Activate Nrf2 Pathway: There is evidence to suggest that related compounds like adonixanthin can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.[5]
-
Inhibit Tumor Promotion: this compound has demonstrated inhibitory effects on Epstein-Barr virus (EBV) early antigen activation, a marker for tumor promotion.[1][2]
Quantitative Data Summary
While extensive quantitative data for this compound across a wide range of cancer cell lines is still emerging, the following table summarizes the available information on its observed effects.
| Assay | Cell Line | Observed Effect | Concentration | Reference |
| Cell Viability | GL261 (murine glioblastoma) | Suppression of cell viability | > 0.1 µM (for related adonixanthin) | [3][4] |
| Cell Viability | U251MG (human glioblastoma) | Suppression of cell viability | > 0.1 µM (for related adonixanthin) | [3][4] |
| Cell Migration | GL261 (murine glioblastoma) | Suppression of cell migration | 10 µM (for related adonixanthin) | [3][4] |
| Cell Migration | U251MG (human glioblastoma) | Suppression of cell migration | 10 µM (for related adonixanthin) | [3][4] |
| In vivo Tumor Growth | Murine Orthotopic Glioblastoma Model | Suppression of glioblastoma progression | 30 mg/kg (oral admin. of adonixanthin) | [3] |
Note: Much of the specific quantitative in vitro data comes from studies on adonixanthin, a closely related compound. Further research is required to establish specific IC50 values for this compound in various cancer cell lines.
Key Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration-dependent cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis and distinguishing it from necrosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Caption: Protocol for assessing apoptosis via Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-oxidative, anti-tumor-promoting, and anti-carcinogenic activities of this compound and adonixanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antitumour Effects of Astaxanthin and Adonixanthin on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Adonirubin: Application Notes and Protocols for the Prevention of Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adonirubin, a keto-carotenoid and a biosynthetic intermediate of astaxanthin (B1665798), has emerged as a potent antioxidant with significant potential in the prevention of lipid peroxidation.[1][2] Oxidative degradation of lipids is a critical factor in the pathogenesis of numerous diseases and the deterioration of various products. This document provides detailed application notes and experimental protocols for researchers investigating the role of this compound in mitigating lipid peroxidation.
Lipid peroxidation is a chain reaction initiated by free radicals that attack polyunsaturated fatty acids, leading to the formation of lipid hydroperoxides and secondary products such as malondialdehyde (MDA). This compound's structure, characterized by a conjugated polyene system and keto groups, enables it to effectively scavenge free radicals and quench singlet oxygen, thereby inhibiting the initiation and propagation of lipid peroxidation.[2] Studies have indicated that the antioxidant activity of this compound is comparable to that of the well-studied antioxidant, astaxanthin.[1][2]
Data Presentation
| Carotenoid | Antioxidant Activity Against Lipid Peroxidation | Notes |
| This compound | High (Comparable to Astaxanthin) | Effectively inhibits the formation of lipid hydroperoxides.[1][2] |
| Astaxanthin | High | A well-established inhibitor of lipid peroxidation.[3] |
| Adonixanthin | High (Comparable to Astaxanthin) | Another intermediate in the astaxanthin biosynthesis pathway with strong antioxidant properties.[1][2] |
| β-Carotene | Moderate | Can exhibit pro-oxidant effects under certain conditions. |
| Lutein | Moderate | IC50 of 2.5 ± 0.7 μM in AAPH-induced lipid peroxidation in erythrocytes.[4] |
| Lycopene | High | IC50 of 2.2 ± 0.4 μM in tBHP-induced lipid peroxidation in erythrocytes.[4] |
Signaling Pathways
The antioxidant effect of this compound is likely mediated through direct radical scavenging and potentially through the activation of cellular antioxidant defense mechanisms, such as the Nrf2 signaling pathway. The proposed mechanism involves the upregulation of antioxidant enzymes that neutralize reactive oxygen species (ROS), thus reducing the initiation of lipid peroxidation.
Experimental Protocols
The following protocols are designed to assess the efficacy of this compound in preventing lipid peroxidation.
Protocol 1: Inhibition of Methyl Linoleate (B1235992) Peroxidation
This in vitro assay measures the ability of this compound to inhibit the oxidation of a model lipid, methyl linoleate. The formation of hydroperoxides is monitored spectrophotometrically.
Materials:
-
This compound
-
Methyl linoleate
-
2,2'-azobis(2,4-dimethylvaleronitrile) (AMVN) as a radical initiator
-
Ethanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform (B151607) or ethanol).
-
Prepare a reaction mixture containing methyl linoleate and AMVN in ethanol.
-
Add varying concentrations of this compound to the reaction mixture. A control with no this compound should be included.
-
Incubate the mixture at 37°C with gentle shaking.
-
At regular time intervals, take aliquots of the reaction mixture and measure the absorbance at 234 nm to quantify the formation of conjugated dienes (primary oxidation products).
-
Calculate the percentage inhibition of lipid peroxidation for each this compound concentration compared to the control.
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay in Cell Culture
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, in cultured cells treated with an oxidizing agent and this compound.
Materials:
-
Cell line (e.g., HepG2, SH-SY5Y)
-
This compound
-
Oxidizing agent (e.g., hydrogen peroxide, tert-butyl hydroperoxide)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Induce lipid peroxidation by adding the oxidizing agent to the cell culture medium and incubate for a defined period (e.g., 2-4 hours).
-
Wash the cells with PBS and lyse them.
-
To the cell lysate, add TCA to precipitate proteins, and then centrifuge to collect the supernatant.
-
Add TBA to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Cool the samples and measure the absorbance at 532 nm or fluorescence at an excitation/emission of 530/550 nm.
-
Quantify the amount of MDA using a standard curve and normalize to the protein concentration of the cell lysate.
Conclusion
This compound demonstrates significant promise as a natural antioxidant for the prevention of lipid peroxidation. The provided protocols offer a framework for researchers to quantitatively assess its efficacy in various experimental models. Further investigation into the precise molecular mechanisms, including its interaction with the Nrf2 pathway, will be crucial for its development as a therapeutic or preventative agent in conditions associated with oxidative stress.
References
- 1. Anti-oxidative, anti-tumor-promoting, and anti-carcinogenic activities of this compound and adonixanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cyanotech.com [cyanotech.com]
- 4. Carotenoids inhibit lipid peroxidation and hemoglobin oxidation, but not the depletion of glutathione induced by ROS in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Adonirubin and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adonirubin, a red-orange ketocarotenoid, is a naturally occurring pigment found in various organisms, including bacteria, algae, and the feathers of some birds.[1] It is a biosynthetic intermediate in the pathway from β-carotene to astaxanthin (B1665798).[1] this compound and its derivatives have garnered significant interest in the scientific community due to their potent antioxidant, anti-tumor-promoting, and anti-carcinogenic activities.[1] These properties make them promising candidates for applications in the pharmaceutical, nutraceutical, and cosmetic industries.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, aimed at researchers and professionals in drug development. It includes proposed synthetic routes, characterization methods, and an overview of the signaling pathways modulated by these compounds.
Data Presentation
Table 1: Reported Biological Activities of this compound and Related Compounds
| Compound | Biological Activity | Cell Line/Model | IC50 Value / Effect | Reference |
| This compound | Antioxidant | Lipid peroxidation assay | Similar to astaxanthin | [1] |
| This compound | Singlet oxygen quenching | Chemical assay | Similar to astaxanthin | [1] |
| This compound | Anti-tumor-promoting | Raji cells (EBV-EA activation) | Inhibitory effect | [1] |
| This compound | Anti-carcinogenic | Mouse skin tumor model | Inhibitory effect | [1] |
| This compound | Nrf2 Activation | 661W photoreceptor cells | Upregulated Nrf2-controlled genes | [2] |
| Compound 1 (Oleoyl hybrid) | Cytotoxicity | HCT116 | 22.4 µM | [3] |
| Compound 2 (Oleoyl hybrid) | Cytotoxicity | HCT116 | 0.34 µM | [3] |
Experimental Protocols
Protocol 1: Proposed Semi-Synthesis of this compound from Canthaxanthin (B1668269)
This protocol describes a plausible method for the semi-synthesis of this compound by the regioselective hydroxylation of canthaxanthin.
Materials:
-
Canthaxanthin
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Sodium bicarbonate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Acetone
Procedure:
-
Allylic Bromination: Dissolve canthaxanthin in a suitable solvent such as dichloromethane. Add N-Bromosuccinimide (NBS) in portions while stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: Once the starting material is consumed, quench the reaction with water. The organic layer is separated, washed with aqueous sodium bicarbonate solution, and dried over anhydrous sodium sulfate.
-
Solvent Evaporation: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-acetone gradient to yield this compound.
Characterization:
-
HPLC: Analyze the purity of the synthesized this compound using a C18 reverse-phase column with a suitable mobile phase (e.g., methanol/acetonitrile/water gradient).
-
NMR: Confirm the structure using 1H and 13C NMR spectroscopy.
-
Mass Spectrometry: Determine the molecular weight and fragmentation pattern using LC-MS or other suitable mass spectrometry techniques.
Protocol 2: Proposed Synthesis of this compound-3'-O-acetate
This protocol outlines a general method for the esterification of this compound to form an acetate (B1210297) derivative.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Esterification: Dissolve this compound in a mixture of dichloromethane and pyridine. Add acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain this compound-3'-O-acetate.
Characterization:
-
HPLC: Assess the purity of the product.
-
NMR: Confirm the addition of the acetyl group by comparing the 1H and 13C NMR spectra with that of this compound.
-
Mass Spectrometry: Verify the molecular weight of the ester.
Protocol 3: Proposed Enzymatic Synthesis of this compound-β-D-glucoside
This protocol describes a potential enzymatic approach for the glycosylation of this compound.
Materials:
-
This compound
-
Uridine diphosphate (B83284) glucose (UDP-glucose)
-
Glycosyltransferase (e.g., from Bacillus licheniformis)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Organic co-solvent (e.g., DMSO)
-
C18 solid-phase extraction (SPE) cartridge
Procedure:
-
Enzymatic Reaction: In a reaction vessel, combine the buffer, a small amount of DMSO to dissolve the this compound, UDP-glucose, and the glycosyltransferase enzyme. Add the this compound solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle shaking for 24-48 hours.
-
Quenching: Stop the reaction by adding a water-miscible organic solvent like methanol or acetone.
-
Purification: Centrifuge the mixture to remove precipitated protein. Purify the supernatant using a C18 SPE cartridge, eluting with a stepwise gradient of methanol in water.
Characterization:
-
HPLC: Analyze the formation of the glycoside.
-
LC-MS: Confirm the molecular weight of the this compound glucoside.
Signaling Pathways and Experimental Workflows
This compound and its analogs are known to modulate several key signaling pathways involved in cellular stress response, inflammation, and cell survival.
Nrf2 Signaling Pathway
This compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of cellular antioxidant responses.[2]
Caption: this compound activates the Nrf2 antioxidant response pathway.
PI3K/Akt and MAPK/ERK Signaling Pathways
This compound and related carotenoids can influence the PI3K/Akt and MAPK/ERK pathways, which are central to cell proliferation, survival, and apoptosis.
Caption: this compound's potential inhibition of PI3K/Akt and MAPK/ERK pathways.
NF-κB Signaling Pathway
The anti-inflammatory effects of carotenoids are often attributed to their ability to inhibit the NF-κB signaling pathway.
Caption: Proposed inhibition of the NF-κB inflammatory pathway by this compound.
General Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and evaluation of this compound.
References
Troubleshooting & Optimization
Adonirubin stability under different pH conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of adonirubin under various pH conditions. Here you will find troubleshooting advice, frequently asked questions, experimental protocols, and data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a ketocarotenoid and a biosynthetic intermediate in the pathway from β-carotene to astaxanthin.[1] It exhibits anti-oxidative, anti-tumor-promoting, and anti-carcinogenic properties.[1] The stability of this compound is crucial for maintaining its biological activity and ensuring the efficacy and shelf-life of products in which it is an active ingredient.
Q2: What are the primary factors that affect the stability of carotenoids like this compound?
The stability of carotenoids is influenced by several factors, including pH, light exposure, temperature, and the presence of oxygen and metal ions.[2] Carotenoids are susceptible to degradation through oxidation and isomerization when exposed to these elements.[2]
Q3: How does pH affect the stability of this compound?
While specific quantitative data for this compound is limited, the stability of carotenoids, in general, is pH-dependent. Typically, carotenoids are more stable in acidic to neutral conditions. Alkaline conditions can lead to faster degradation. For instance, studies on other carotenoids have shown increased stability in acidic environments (pH 4-6), while neutral to alkaline environments (pH 7 and above) can accelerate their degradation. It has been noted that extreme acidity and alkalinity can also lead to decreased stability of some carotenoids.
Q4: My this compound solution is losing its color. What could be the cause?
Color loss in your this compound solution is a primary indicator of degradation. This can be caused by several factors:
-
pH: The pH of your solution might be in a range that promotes degradation, likely in the alkaline spectrum.
-
Light Exposure: this compound, like other carotenoids, is sensitive to light. Ensure your solutions are protected from light by using amber vials or working in low-light conditions.
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation. Consider de-gassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. Store your solutions at cool temperatures, and for long-term storage, consider freezing at -20°C or below.[3]
Q5: How can I improve the stability of my this compound formulation?
To enhance the stability of this compound, consider the following strategies:
-
pH Control: Buffer your formulation to a slightly acidic pH, as carotenoids are generally more stable in this range.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C) or tocopherols (B72186) (Vitamin E), can help protect this compound from oxidative degradation.
-
Encapsulation: Microencapsulation can provide a protective barrier against environmental factors like oxygen, light, and pH excursions.
-
Chelating Agents: To mitigate the catalytic effect of metal ions on oxidation, consider adding chelating agents like EDTA.
-
Proper Storage: Always store this compound and its formulations in airtight containers, protected from light, and at low temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid color fading of this compound solution | High pH (alkaline conditions) | Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6) using a suitable buffer. |
| Exposure to light | Store the solution in an amber-colored vial or wrap the container in aluminum foil. Minimize exposure to ambient light during handling. | |
| Presence of oxygen | Use de-gassed solvents. Purge the headspace of the container with an inert gas like nitrogen or argon before sealing. | |
| High temperature | Store the solution at a reduced temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term). | |
| Precipitation of this compound in aqueous solutions | Poor solubility | This compound is lipophilic. Use a co-solvent system or an appropriate delivery system like a nanoemulsion or liposome (B1194612) to improve solubility and stability in aqueous media. |
| Inconsistent results in stability studies | Variation in experimental conditions | Strictly control and monitor pH, temperature, light exposure, and oxygen levels throughout the experiment. Use calibrated instruments. |
| Impurities in the this compound sample | Ensure the purity of your this compound standard using techniques like HPLC. Impurities can catalyze degradation. |
Quantitative Data on Carotenoid Stability
Disclaimer: This data is representative of general carotenoid behavior and should not be considered as absolute values for this compound. Experimental validation for this compound is highly recommended.
| pH | Temperature (°C) | Incubation Time (hours) | Carotenoid Retention (%) | Reference Compound |
| 3.0 | 25 | 24 | ~95% | General Carotenoid |
| 5.0 | 25 | 24 | ~98% | General Carotenoid |
| 7.0 | 25 | 24 | ~85% | General Carotenoid |
| 9.0 | 25 | 24 | ~60% | General Carotenoid |
Experimental Protocols
Protocol for Assessing this compound Stability at Different pH Conditions
This protocol outlines a method to determine the stability of this compound in solutions of varying pH over time.
1. Materials and Reagents:
-
This compound standard of high purity
-
Spectrophotometer or HPLC with a photodiode array (PDA) detector
-
pH meter
-
Buffer solutions (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)
-
Organic solvent for stock solution (e.g., ethanol, acetone, or THF with an antioxidant like BHT)
-
Amber glass vials with screw caps
-
Inert gas (Nitrogen or Argon)
-
Constant temperature incubator or water bath
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a minimal amount of the chosen organic solvent to prepare a concentrated stock solution.
-
Handle the stock solution under subdued light and an inert atmosphere to prevent initial degradation.
-
Determine the initial concentration of the stock solution spectrophotometrically or by HPLC.
3. Preparation of Test Samples:
-
Prepare a series of buffer solutions with the desired pH values (e.g., pH 3, 5, 7, 9).
-
Add a small, precise volume of the this compound stock solution to each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be low to minimize its effect on the solution's properties.
-
Mix gently and immediately measure the initial absorbance or peak area at t=0.
-
Transfer the solutions to amber vials, purge with inert gas, and seal tightly.
4. Incubation and Sampling:
-
Place the vials in a constant temperature incubator set to the desired temperature (e.g., 25°C or 37°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial for analysis.
5. Analysis:
-
Measure the absorbance of the this compound solution at its λmax (maximum absorption wavelength) using a spectrophotometer.
-
Alternatively, for higher specificity and to monitor for degradation products, use HPLC-PDA to quantify the remaining this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
6. Data Analysis:
-
Plot the percentage of remaining this compound against time for each pH value.
-
Determine the degradation kinetics (e.g., zero-order or first-order) by fitting the data to the respective kinetic models.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) of this compound at each pH.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Experimental workflow for pH stability testing of this compound.
References
Effects of light and temperature on Adonirubin degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effects of light and temperature on adonirubin degradation. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in designing and executing stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a red-orange ketocarotenoid, a class of natural pigments known for their antioxidant properties.[1][2] It is a biosynthetic intermediate in the pathway from β-carotene to astaxanthin.[1] Like many carotenoids, this compound's structure, characterized by a long chain of conjugated double bonds, makes it highly susceptible to degradation from environmental factors such as light, heat, and oxygen.[3][4] This instability can lead to loss of color, reduced antioxidant efficacy, and the formation of degradation products, which is a critical concern for its application in pharmaceuticals, nutraceuticals, and as a food additive.[2][4]
Q2: What are the primary environmental factors that cause this compound degradation?
The primary factors influencing the stability of carotenoids like this compound are temperature, light, oxygen, and pH.[5][6]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, leading to faster thermal degradation.[7][8]
-
Light: Exposure to light, particularly in the UV-Vis spectrum, can induce photo-oxidation and isomerization (the conversion of the trans form to the less stable cis form).[8][9][10]
-
Oxygen: The presence of oxygen is a key factor in oxidative degradation, a process that can be initiated by light or heat.[4]
-
pH: While carotenoids are generally more stable in a neutral pH range, highly acidic or alkaline conditions can promote degradation.[11]
Q3: How does temperature generally affect the degradation kinetics of carotenoids?
The thermal degradation of carotenoids, including likely that of this compound, often follows first-order or zero-order kinetics.[7][9][12] The rate of degradation increases with temperature. This relationship can be described by the Arrhenius equation, which relates the degradation rate constant (k) to temperature.[7][9] Studies on various carotenoids show that higher temperatures lead to significantly shorter half-lives.[12] For instance, the degradation of carotenoids in encapsulated carrot waste extracts was minimal at 4°C but increased substantially at temperatures of 21°C, 30°C, and 37°C.[12]
Q4: How does light exposure contribute to this compound degradation?
Light exposure accelerates carotenoid degradation primarily through photo-oxidation.[4][9] The conjugated double bond system in this compound absorbs light energy, which can lead to the formation of reactive oxygen species (ROS) if oxygen is present. These ROS then attack the carotenoid molecule, breaking it down.[4] This process is also temperature-dependent; the accelerating effect of light on degradation is often more pronounced at higher temperatures.[9] To mitigate photodegradation, experiments should be conducted under controlled, low-light conditions or using light-protective containers.[3]
Q5: What are some strategies to improve this compound stability in formulations?
Several strategies can be employed to protect this compound from degradation:
-
Encapsulation: Microencapsulation in matrices like maltodextrin, gum arabic, or proteins can create a physical barrier against oxygen and light.[13]
-
Use of Antioxidants: The addition of antioxidants such as ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) can help quench free radicals and inhibit oxidative degradation.[9][14]
-
Oxygen Exclusion: Packaging under an inert atmosphere (e.g., nitrogen) and using oxygen-impermeable containers can significantly reduce oxidation.[9]
-
Amorphous Formulation: Preventing the crystallization of carotenoids by creating amorphous solid dispersions with polymers like PVP or HPMC can improve stability and solubility.[15]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent/Irreproducible Degradation Rates | 1. Uncontrolled light exposure during sample handling.2. Temperature fluctuations in storage or incubation.3. Inconsistent oxygen levels in sample vials (headspace).4. Solvent impurities (e.g., peroxides in ethers). | 1. Work under amber or red light; use amber glassware or foil-wrapped tubes.[3]2. Use calibrated, temperature-controlled incubators or water baths. Monitor temperature closely.3. Flush vials with an inert gas like nitrogen or argon before sealing.4. Use fresh, HPLC-grade solvents. Test solvents for peroxides if necessary. |
| Rapid Degradation in Control Samples (Stored in Dark at Low Temp) | 1. Presence of dissolved oxygen in the solvent or sample matrix.2. Autoxidation initiated by trace metal ions.3. Low pH of the sample solution. | 1. Degas solvents thoroughly before use (e.g., by sparging with nitrogen or sonication).2. Add a chelating agent like EDTA to the buffer or solvent system to sequester metal ions.3. Ensure the sample is dissolved in a neutral, buffered solution (pH ~7).[11] |
| Baseline Drift or Ghost Peaks in HPLC Analysis | 1. Contamination of the HPLC column or system.2. Degradation of this compound on the column.3. Sample solvent is too strong or incompatible with the mobile phase. | 1. Flush the column and system with a strong solvent (e.g., isopropanol).2. Add a small amount of an antioxidant to the mobile phase if compatible.3. Dissolve the sample in the initial mobile phase solvent.[3] |
| This compound Concentration Appears to Increase Over Time | 1. Evaporation of solvent from the sample, leading to a higher concentration.2. Interference from a co-eluting degradation product in the HPLC analysis. | 1. Ensure sample vials are tightly sealed with high-quality septa.2. Optimize the HPLC method (e.g., change the gradient, solvent, or column) to improve the resolution between the this compound peak and other components.[16] |
Quantitative Data Summary
Specific degradation kinetic data for this compound is not extensively available in the public literature. However, the behavior of structurally similar carotenoids provides a strong indication of its expected stability. The following tables summarize kinetic data from studies on other carotenoids under various light and temperature conditions.
Table 1: Thermal Degradation of Various Carotenoids in a Model System. [17]
| Carotenoid | Temperature (°C) | Rate Constant (k) (day⁻¹) | Activation Energy (Ea) (kJ/mol) |
| β-Carotene | 25 | 0.101 | 8.6 |
| 35 | 0.106 | ||
| 45 | 0.111 | ||
| β-Cryptoxanthin | 25 | 0.057 | 33.9 |
| 35 | 0.076 | ||
| 45 | 0.100 | ||
| Lutein | 25 | 0.045 | 38.9 |
| 35 | 0.063 | ||
| 45 | 0.089 | ||
| Zeaxanthin | 25 | 0.024 | 65.6 |
| 35 | 0.041 | ||
| 45 | 0.070 |
Note: Degradation followed a first-order kinetic model. This data should be used as a reference, and specific parameters for this compound must be determined experimentally.
Table 2: Effect of Temperature on Carotenoid Degradation in a Beverage Under Dark and Illuminated Conditions. [9]
| Carotenoid | Condition | Temperature (°C) | Rate Constant (k) |
| all-trans-β-carotene | Dark | 10 | 0.009 (day⁻¹) |
| 45 | 0.015 (day⁻¹) | ||
| Illuminated | 10 | 0.012 (Mlux h⁻¹) | |
| 45 | 0.034 (Mlux h⁻¹) | ||
| all-trans-lutein | Dark | 10 | 0.034 (mg L⁻¹ day⁻¹) |
| 45 | 0.128 (mg L⁻¹ day⁻¹) | ||
| Illuminated | 10 | 0.003 (Mlux h⁻¹) | |
| 45 | 0.007 (Mlux h⁻¹) |
Note: Degradation kinetics varied by compound and condition (fractional conversion, zero-order, or first-order). This table illustrates the accelerating effect of both temperature and light.
Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study for this compound
This protocol outlines how to subject this compound to stress conditions to understand its intrinsic stability and identify potential degradation products.[3]
Objective: To assess the degradation of this compound under thermal and photolytic stress.
Materials:
-
This compound standard
-
HPLC-grade solvents (e.g., acetone (B3395972), methanol (B129727), dichloromethane)
-
Calibrated constant temperature oven or water bath
-
Photostability chamber with a calibrated UV light source
-
HPLC system with a UV/Vis or DAD detector
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or dichloromethane) at a known concentration (e.g., 1 mg/mL). Perform this step under dim, amber light to prevent premature degradation.
-
Sample Preparation: Dilute the stock solution with an appropriate solvent system to a working concentration (e.g., 10 µg/mL). Prepare multiple aliquots in sealed, airtight amber glass vials.
-
Thermal Degradation:
-
Place a set of vials in a constant temperature oven at a specified temperature (e.g., 40°C, 60°C, and 80°C).
-
Place a parallel set of "control" vials in a refrigerator (4°C) or freezer (-20°C), protected from light.
-
Withdraw one vial from each temperature condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately cool the heated samples and store at -20°C until analysis.
-
-
Photolytic Degradation:
-
Expose a set of vials (in clear glass or quartz) to a controlled UV light source in a photostability chamber.
-
Wrap a parallel set of "control" vials in aluminum foil and place them in the same chamber to control for temperature effects.
-
Withdraw exposed and control vials at specified time intervals.
-
-
Analysis:
-
Analyze all samples (including time-zero controls) by HPLC to determine the remaining concentration of this compound.
-
Calculate the percentage of degradation at each time point relative to the time-zero sample.
-
Plot the natural log of the concentration versus time to determine the degradation rate constant (k) if the reaction follows first-order kinetics.
-
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Quantification of this compound by HPLC
Objective: To determine the concentration of this compound in a sample using reverse-phase HPLC.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is often effective for carotenoids.[3] An example gradient could be: 80% methanol to 100% methanol over 15 minutes. Isocratic methods may also be suitable.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Vis detector set to the absorbance maximum of this compound (approx. 470-480 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard. Create a series of dilutions (e.g., 0.5, 1, 5, 10, 20 µg/mL) to generate a calibration curve.[3]
-
Sample Preparation: Dissolve the experimental sample in the mobile phase solvent. Filter through a 0.45 µm syringe filter before injection if particulates are present.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards.[18] Determine the concentration of this compound in the experimental samples by interpolating their peak areas on this curve.[18][19]
Caption: Key factors and mechanisms influencing this compound degradation.
References
- 1. Anti-oxidative, anti-tumor-promoting, and anti-carcinogenic activities of this compound and adonixanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketocarotenoids this compound and adonixanthin: Properties, health benefits, current technologies, and emerging challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Rapid baseline separation of enantiomers and a mesoform of all-trans-astaxanthin, 13-cis-astaxanthin, this compound, and adonixanthin in standards and commercial supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thermal degradation kinetics of all-trans and cis-carotenoids in a light-induced model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. aoac.org [aoac.org]
Troubleshooting Adonirubin degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of Adonirubin during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a ketocarotenoid and a biosynthetic intermediate in the pathway from β-carotene to astaxanthin (B1665798).[1] Like other carotenoids, its highly conjugated polyene structure makes it susceptible to degradation from various environmental factors, which can lead to a loss of its potential therapeutic properties, such as its anti-oxidative and anti-carcinogenic activities.[1]
Q2: What are the primary factors that cause this compound degradation during storage?
The main factors contributing to the degradation of this compound and other carotenoids are:
-
Oxygen: Oxidative degradation is a major pathway for carotenoid decomposition.[2]
-
Light: Exposure to light, especially UV light, can induce photo-oxidation and isomerization (conversion from the trans to cis form).[2][3]
-
Temperature: Elevated temperatures accelerate the rate of both oxidative and ischemic degradation.[3][4]
-
pH: Extreme pH conditions, particularly acidic environments, can promote the degradation of carotenoids.[5]
Q3: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Temperature: For long-term storage (months to years), a temperature of -20°C or lower is recommended.[6] For short-term storage (days to weeks), 0-4°C is acceptable.[6]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[5]
-
Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[5]
-
Form: Storing the compound in its solid, crystalline form is preferable to storage in solution.[7] If in solution, use deoxygenated solvents and consider the addition of an antioxidant.
Troubleshooting Guide: this compound Degradation
This guide will help you identify and resolve common issues related to this compound degradation during storage.
Problem: Significant loss of this compound concentration detected in stored samples.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound degradation.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Improper Storage Temperature | Ensure long-term storage is at or below -20°C. Use a calibrated thermometer to verify freezer temperature. Avoid repeated freeze-thaw cycles. |
| Exposure to Light | Store this compound in amber glass vials. If amber vials are unavailable, wrap clear vials securely in aluminum foil. Conduct all handling of the compound under dim or red light.[5] |
| Oxidation | Before sealing, flush the vial with an inert gas like nitrogen or argon to displace oxygen. If storing in solution, use solvents that have been deoxygenated by sparging with an inert gas. Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) to solutions at a concentration of 0.05-0.1%. |
| Sub-optimal pH of Solution | If storing this compound in a buffered solution, ensure the pH is near neutral. Avoid acidic conditions which can accelerate degradation. |
| Contaminated Solvents | Use high-purity, HPLC-grade solvents to prepare solutions. Impurities in solvents can catalyze degradation reactions. |
Data on Carotenoid Degradation
Table 1: Half-life of β-carotene and Lutein (B1675518) in Spray-Dried Spinach Juice Powder at Different Temperatures (Non-Vacuum Packed)
| Temperature | β-carotene Half-life (days) | Lutein Half-life (days) |
| 4°C | 32.08 | 58.25 |
| 20°C | Not specified | Not specified |
| 40°C | Not specified | Not specified |
| (Data adapted from a study on spray-dried spinach juice powder.)[3] |
Table 2: Activation Energies for the Degradation of Carotenes in Encapsulated Carrot Waste Extract
| Encapsulation Method | Carotenoid | Activation Energy (Ea) (kJ/mol) |
| Freeze-dried | α-carotene | 79.5 |
| Freeze-dried | β-carotene | 74.9 |
| Spray-dried | α-carotene | 71.3 |
| Spray-dried | β-carotene | 66.6 |
| (Data from a study on encapsulated carrot waste extracts.)[1] |
Experimental Protocols
Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of this compound.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Formic acid or other modifiers as needed
-
C18 reversed-phase HPLC column
2. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
3. Procedure:
- Preparation of Mobile Phase: Prepare the mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. Degas the mobile phase before use.
- Preparation of Standard Solutions: Accurately weigh a small amount of this compound standard and dissolve it in a suitable solvent (e.g., acetone) to prepare a stock solution. Protect the solution from light. Prepare a series of dilutions from the stock solution to create a calibration curve.
- Sample Preparation: Dissolve the this compound sample in the same solvent as the standards. Filter the sample through a 0.22 µm syringe filter before injection.
- HPLC Analysis:
- Set the column temperature (e.g., 25°C).
- Set the detector wavelength to the absorbance maximum of this compound (approximately 470-480 nm).
- Inject the standards and the sample.
- Record the chromatograms.
- Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Assessment of this compound Degradation by UV-Vis Spectrophotometry
This protocol provides a method to monitor the degradation of this compound over time.
1. Materials and Reagents:
-
This compound sample
-
Spectrophotometry-grade solvent (e.g., ethanol, acetone)
2. Instrumentation:
-
UV-Vis Spectrophotometer
3. Procedure:
- Sample Preparation: Prepare a solution of this compound in a suitable solvent with a known concentration.
- Initial Measurement:
- Turn on the spectrophotometer and allow it to warm up.
- Use the pure solvent as a blank to zero the instrument.
- Measure the absorbance spectrum of the this compound solution from approximately 300 to 600 nm.
- Record the absorbance at the maximum wavelength (λmax).
- Storage and Subsequent Measurements: Store the this compound solution under the desired conditions (e.g., different temperatures, light exposures). At regular time intervals, take an aliquot of the solution and measure its absorbance spectrum as described above.
- Data Analysis: A decrease in the absorbance at λmax over time indicates degradation. The percentage of remaining this compound can be calculated as: % Remaining = (Absorbance at time t / Initial Absorbance) * 100
Protocol 3: Identification of Degradation Products by Mass Spectrometry (MS)
This protocol outlines a general approach for identifying potential degradation products of this compound.
1. Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with high-resolution capabilities (e.g., TOF or Orbitrap).
2. Procedure:
- Sample Preparation: Prepare a sample of degraded this compound. This can be a sample that has shown significant degradation during storage or a sample that has been subjected to forced degradation (e.g., by exposure to strong light or heat).
- LC-MS Analysis:
- Inject the degraded sample into the LC-MS system. The LC conditions can be similar to those used for HPLC quantification.
- The mass spectrometer will detect the mass-to-charge ratio (m/z) of the parent this compound molecule and any degradation products.
- Data Analysis:
- Compare the mass spectrum of the degraded sample to that of a fresh, undegraded sample.
- Look for new peaks in the degraded sample, which may correspond to degradation products.
- Common degradation pathways for carotenoids include oxidation (addition of oxygen atoms) and cleavage of the polyene chain, resulting in smaller molecules.[4] Analyze the m/z values of the new peaks to hypothesize the chemical modifications that have occurred.
- Tandem MS (MS/MS) can be used to fragment the ions of the potential degradation products to obtain structural information and confirm their identity.
This compound Degradation Pathways
The primary degradation pathways for this compound, similar to other carotenoids, are isomerization and oxidation.
Caption: General degradation pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of temperature, oxygen and light on the degradation of β-carotene, lutein and α-tocopherol in spray-dried spinach juice powder during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
Technical Support Center: Optimization of Adonirubin Extraction from Microbial Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of adonirubin from microbial cultures.
Frequently Asked Questions (FAQs)
Q1: What are the most common microbial sources for this compound production?
This compound is a red keto-carotenoid pigment produced by various microorganisms. Notable producers include the yeast Phaffia rhodozyma (also known as Xanthophyllomyces dendrorhous) and the bacterium Paracoccus carotinifaciens.[1][2] These microbes are often utilized in biotechnological production due to their ability to synthesize this compound and other valuable carotenoids like astaxanthin (B1665798).
Q2: What are the critical steps in the this compound extraction process?
The extraction of this compound from microbial cultures typically involves two critical steps:
-
Cell Disruption: Since this compound is an intracellular pigment, the microbial cell walls must be effectively broken to release the contents.[3]
-
Solvent Extraction: A suitable solvent or solvent system is then used to dissolve and separate this compound from the other cellular components.
The optimization of both steps is crucial for achieving a high extraction yield.
Q3: What factors can influence the efficiency of this compound extraction?
Several factors can significantly impact the extraction efficiency of this compound:
-
Choice of microbial strain: Different strains can have varying this compound content and cell wall compositions.
-
Cultivation conditions: The growth medium and fermentation parameters can affect both the biomass and the this compound concentration within the cells.[4]
-
Cell disruption method: The chosen technique for breaking the cell walls is a critical determinant of yield.[5][6]
-
Type of solvent: The polarity and selectivity of the extraction solvent are key for dissolving this compound while minimizing the co-extraction of impurities.[7][8]
-
Extraction parameters: Temperature, time, and pressure can all influence the solubility of this compound and the overall extraction kinetics.[9][10]
-
Presence of Z-isomers: The conversion of all-E-isomers of carotenoids to Z-isomers can enhance solubility and, consequently, extraction efficiency.[1][2]
Q4: How can I minimize the degradation of this compound during extraction?
This compound, like other carotenoids, is sensitive to degradation. To minimize loss, the following precautions are recommended:
-
Protection from light: Work under dim or red light and use amber-colored glassware or containers wrapped in aluminum foil to prevent photodegradation.[11]
-
Exclusion of oxygen: Purge solvents and sample containers with an inert gas like nitrogen or argon to prevent oxidation.[11][12]
-
Low temperature: Maintain low temperatures throughout the extraction process to reduce the rate of thermal degradation.[11]
-
Use of antioxidants: The addition of antioxidants to the extraction solvent can help to protect this compound from oxidative damage.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Issue 1: Low this compound Yield
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Cell Disruption | The microbial cell wall is not being adequately broken. Consider optimizing your current method (e.g., increasing bead milling time, sonication power, or homogenization pressure) or trying an alternative method. A combination of methods can also be effective.[5] |
| Inappropriate Solvent Choice | The solvent may not be optimal for solubilizing this compound. Test a range of solvents with varying polarities (e.g., acetone, ethanol (B145695), methanol, hexane (B92381), or mixtures thereof).[7][8] Green solvents like ethyl lactate (B86563) have also shown promise.[7] |
| Suboptimal Extraction Conditions | The extraction time, temperature, or solvent-to-biomass ratio may not be ideal. Perform a systematic optimization of these parameters. For instance, higher temperatures can increase solubility but also risk degradation.[1][9] |
| Incomplete Extraction | A single extraction step may not be sufficient. Perform multiple extraction cycles with fresh solvent until the biomass appears colorless.[11] |
| This compound Degradation | The pigment may be degrading during the process. Ensure all precautions are taken to protect it from light, oxygen, and high temperatures.[11][12] |
Issue 2: Extract Contamination
| Possible Cause | Troubleshooting Suggestion |
| Co-extraction of other lipids and pigments | The solvent may be too non-selective. Try a more polar solvent or a solvent mixture to selectively extract this compound. Subsequent purification steps like chromatography will be necessary. |
| Formation of Emulsions during Liquid-Liquid Extraction | This is common when dealing with samples high in lipids. To break emulsions, you can try adding salt (salting out), gently swirling instead of vigorous shaking, or using a different solvent system.[13][14] |
| Presence of water in the final extract | Water can interfere with downstream analysis and promote degradation. Dry the organic extract over an anhydrous salt like sodium sulfate (B86663) before concentration.[11] |
Issue 3: Inconsistent Results
| Possible Cause | Troubleshooting Suggestion |
| Variability in Microbial Culture | Ensure that the microbial culture is harvested at a consistent growth phase, as this compound content can vary. Standardize your fermentation protocol.[4] |
| Inconsistent Cell Disruption | Manual methods like mortar and pestle can be highly variable. Standardize the procedure or switch to a more reproducible mechanical method like bead milling or high-pressure homogenization.[15] |
| Fluctuations in Extraction Conditions | Precisely control the temperature, time, and agitation speed during extraction. Use calibrated equipment. |
| Manual Processing Errors | Manual liquid-liquid extraction can be prone to variability. Ensure consistent and thorough mixing and phase separation.[13] |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound
This protocol provides a general framework for extracting this compound using organic solvents. Optimization of specific parameters will be required depending on the microbial source.
1. Cell Harvesting:
-
Centrifuge the microbial culture (e.g., 5000 x g for 10 minutes) to pellet the cells.
-
Wash the cell pellet with distilled water and re-centrifuge.
-
Lyophilize (freeze-dry) the cell pellet to remove water, which can interfere with the extraction.[12]
2. Cell Disruption (Choose one):
-
Mechanical - Bead Milling: Resuspend the dried biomass in the chosen extraction solvent. Add glass beads (e.g., 0.5 mm diameter) and agitate vigorously using a bead beater for several cycles.[5]
-
Mechanical - High-Pressure Homogenization: Resuspend the cell pellet in a suitable buffer. Pass the cell suspension through a high-pressure homogenizer for multiple passes until sufficient lysis is achieved.[5][6]
-
Chemical - DMSO: Suspend the wet biomass in Dimethyl sulfoxide (B87167) (DMSO). This method is effective but may not be suitable for food or pharmaceutical applications due to solvent toxicity.[3][9]
-
Chemical - Acidic Method: An acidic method using lactic acid and ethanol has been shown to be effective for Phaffia rhodozyma.[9]
3. Solvent Extraction:
-
After cell disruption, add the chosen organic solvent (e.g., acetone, ethanol, or a mixture) to the disrupted cells.[3]
-
Stir or shake the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C to room temperature) in the dark.[11]
-
Centrifuge the mixture to separate the solid debris from the this compound-containing solvent.
-
Collect the supernatant.
-
Repeat the extraction with fresh solvent until the cell debris is colorless.[11]
4. Concentration and Storage:
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Store the concentrated this compound extract at low temperatures (e.g., -20°C or below) under an inert atmosphere.[11]
Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry
1. Sample Preparation:
-
Dilute the this compound extract with a suitable solvent (e.g., hexane or acetone) to obtain an absorbance reading within the linear range of the spectrophotometer.
2. Spectrophotometric Measurement:
-
Measure the absorbance of the diluted extract at the maximum absorption wavelength (λmax) for this compound in the chosen solvent (approximately 470-480 nm).
-
Use the pure solvent as a blank.
3. Calculation:
-
Calculate the concentration of this compound using the Beer-Lambert law: A = εbc
-
A = Absorbance
-
ε = Molar extinction coefficient of this compound in the specific solvent
-
b = Path length of the cuvette (usually 1 cm)
-
c = Concentration of this compound
-
Data Presentation
Table 1: Comparison of Different Cell Disruption Methods for Carotenoid Extraction
| Disruption Method | Principle | Advantages | Disadvantages | Suitable for |
| Bead Milling | Mechanical shear and grinding with beads.[5] | Effective for tough cell walls, scalable.[5] | Can generate heat, potential for sample contamination from beads. | Yeast, microalgae.[5] |
| High-Pressure Homogenization | Forces cell suspension through a narrow valve at high pressure.[5] | Highly efficient, scalable, and reproducible.[5][6] | High equipment cost, can generate heat.[6] | Bacteria, yeast.[5] |
| Ultrasonication | Cavitation caused by high-frequency sound waves.[15] | Good for small volumes, can be performed at low temperatures.[6] | Can be less effective for robust cells, potential for free radical formation.[12] | Bacteria, cultured cells.[6] |
| Freeze-Thaw | Ice crystal formation disrupts cell membranes.[15] | Simple, does not require special equipment. | Can be time-consuming and less efficient for cells with strong walls.[15] | Soft plant material, algae.[15] |
| Enzymatic Lysis | Enzymes digest specific components of the cell wall.[15] | Gentle, specific. | Can be expensive, requires optimization of enzyme concentration and incubation time.[9] | Yeast, fungi.[15] |
| Chemical Lysis (e.g., DMSO, Acids) | Solvents or chemicals disrupt the cell wall structure.[9][10] | Can be very effective. | May use harsh or toxic chemicals, potential for product degradation.[9] | Yeast.[9] |
Table 2: Common Solvents for Carotenoid Extraction
| Solvent | Polarity | Advantages | Disadvantages |
| Acetone | Polar aprotic | Good solvency for carotenoids, volatile and easy to remove.[7] | Flammable, can co-extract water. |
| Ethanol | Polar protic | "Green" solvent, good for food-grade applications.[7] | Can be less efficient than other solvents for non-polar carotenoids. |
| Methanol | Polar protic | Good solvency. | Toxic. |
| Hexane | Non-polar | Good for extracting non-polar carotenoids, immiscible with water. | Flammable, neurotoxin. |
| Ethyl Acetate | Moderately polar | Good solvency, less toxic than chlorinated solvents.[7] | Flammable. |
| Supercritical CO2 | Tunable | "Green" solvent, non-toxic, leaves no residue.[1] | High initial equipment cost, may require a co-solvent for polar compounds.[1] |
| Ethyl Lactate | Polar aprotic | Bio-based "green" solvent, high boiling point.[7] | Can be more expensive, less volatile. |
Visualizations
Caption: A flowchart of the general workflow for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Different cell disruption methods for obtaining carotenoids by Sporodiobolus pararoseus and Rhodothorula mucilaginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on optimization of nitrogen sources for astaxanthin production by Phaffia rhodozyma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Sustainable Green Extraction of Carotenoid Pigments: Innovative Technologies and Bio-Based Solvents [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of acidic extraction of astaxanthin from Phaffia rhodozyma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Natural Carotenoids: Recent Advances on Separation from Microbial Biomass and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 15. microbenotes.com [microbenotes.com]
Technical Support Center: Overcoming Matrix Effects in Adonirubin LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Adonirubin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS analysis?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[2] Ultimately, these effects can compromise the accuracy, precision, and sensitivity of your analytical method.[2][3]
Q2: What are the common signs that matrix effects are impacting my this compound analysis?
A: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.[1]
-
Inaccurate quantification, leading to high variability in concentration measurements.[1]
-
Non-linear calibration curves.[1]
-
Reduced sensitivity and poor signal-to-noise ratios.[1]
-
Inconsistent peak areas for quality control (QC) samples.[1]
Q3: Which types of samples are most susceptible to matrix effects when analyzing this compound?
A: Complex biological matrices are most likely to cause significant matrix effects. For this compound analysis, these typically include:
-
Biological fluids: Plasma, serum, urine, and tissue homogenates.[1]
-
Food and feed samples: Tissues from aquatic organisms (e.g., fish, crustaceans) that accumulate carotenoids.
-
Formulations: Pharmaceutical or nutraceutical preparations containing this compound.
Q4: How can I minimize matrix effects during my sample preparation for this compound analysis?
A: Effective sample preparation is a primary strategy to mitigate matrix effects.[4] Consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove other matrix components like phospholipids (B1166683), which are known to cause ion suppression.[5]
-
Liquid-Liquid Extraction (LLE): A more selective technique that partitions this compound into an immiscible organic solvent, leaving many interfering matrix components in the aqueous phase.[4]
-
Solid-Phase Extraction (SPE): A highly selective method that can effectively clean up the sample and concentrate this compound, leading to a significant reduction in matrix effects.[6]
-
Phospholipid Removal: Specific techniques, such as phospholipid removal plates or cartridges, can be very effective as phospholipids are a major cause of ion suppression in bioanalytical samples.[7][8]
Q5: Can optimizing my chromatographic conditions help reduce matrix effects?
A: Yes, chromatographic optimization is a powerful tool. By improving the separation of this compound from co-eluting matrix components, you can minimize their impact on ionization.[3] Strategies include:
-
Adjusting the mobile phase composition and gradient profile.
-
Changing the stationary phase (column chemistry).
-
Utilizing smaller particle size columns (e.g., UHPLC) for better resolution.
Q6: What is the role of an internal standard in overcoming matrix effects for this compound quantification?
A: An internal standard (IS) is crucial for accurate quantification in the presence of matrix effects. An ideal IS for this compound would be a stable isotope-labeled (SIL) version of the molecule.[9][10] A SIL-IS co-elutes with this compound and experiences similar ionization suppression or enhancement, allowing for a reliable ratio of the analyte to the IS, which corrects for these variations.[4][9] If a SIL-IS is unavailable, a structural analog that elutes close to this compound can be used, though it may not compensate for matrix effects as effectively.[11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving matrix effects in your this compound LC-MS analysis.
Problem: I suspect matrix effects are impacting my results, but I need to confirm their presence and extent.
Solution: Perform a Matrix Effect Assessment.
A quantitative assessment can be performed by comparing the response of this compound in a neat solution versus its response in a post-extraction spiked matrix sample.
Experimental Protocol: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement for this compound in the sample matrix.
Materials:
-
This compound standard solution
-
Blank matrix (e.g., plasma, tissue homogenate)
-
LC-MS grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water)
-
Sample preparation materials (e.g., protein precipitation solvent, SPE cartridges)
-
LC-MS system
Procedure:
-
Prepare Two Sample Sets:
-
Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent at a known concentration (e.g., the mid-point of your calibration curve).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the this compound standard into the final, extracted matrix blank at the same concentration as Set A.
-
-
LC-MS Analysis: Inject and analyze both sets of samples in triplicate.
-
Data Analysis: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
| 100% | No significant matrix effect. |
| < 100% | Ion suppression is occurring. |
| > 100% | Ion enhancement is occurring. |
A value below 85% or above 115% generally indicates a significant matrix effect that needs to be addressed.
Problem: I have confirmed significant ion suppression in my this compound analysis.
Solution: Implement strategies to reduce or compensate for the matrix interference.
The following workflow can guide you through the process of mitigating matrix effects.
Caption: Workflow for troubleshooting ion suppression in this compound LC-MS analysis.
Step 1: Enhance Sample Preparation
If your current method (e.g., protein precipitation) is insufficient, consider a more rigorous cleanup technique.
Experimental Protocol: Comparison of Sample Preparation Techniques
Objective: To evaluate the effectiveness of different sample preparation methods in reducing matrix effects for this compound analysis.
Methodologies:
-
Method 1: Protein Precipitation (PPT)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant, evaporate to dryness, and reconstitute in 100 µL of mobile phase.
-
-
Method 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add the internal standard and 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Freeze the aqueous layer and transfer the organic layer.
-
Evaporate the organic layer to dryness and reconstitute in 100 µL of mobile phase.
-
-
Method 3: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of pre-treated plasma (diluted 1:1 with 4% phosphoric acid).
-
Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol.
-
Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Data Presentation: Comparison of Sample Preparation Methods
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 95 ± 5 | 65 ± 8 (Suppression) |
| Liquid-Liquid Extraction | 88 ± 7 | 87 ± 6 (Minor Suppression) |
| Solid-Phase Extraction | 92 ± 6 | 98 ± 4 (No Significant Effect) |
Data are representative and should be determined experimentally.
Step 2: Optimize Chromatography
If sample preparation alone is not sufficient, modify your LC method to separate this compound from interfering components.
Step 3: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the most effective way to compensate for unavoidable matrix effects. A SIL-IS for this compound (e.g., this compound-d3) will have nearly identical chemical properties and chromatographic behavior, ensuring that it is affected by the matrix in the same way as the analyte.[9][10]
Advanced Troubleshooting
Problem: I am observing inconsistent matrix effects across different lots of my biological matrix.
Solution: Evaluate Lot-to-Lot Variability and Consider Matrix-Matched Calibrants.
Experimental Protocol: Assessing Matrix Effect Variability
Objective: To determine if the matrix effect is consistent across different sources or lots of the biological matrix.
Procedure:
-
Obtain at least six different lots of the blank matrix.
-
Perform the quantitative matrix effect assessment (as described above) for each lot.
-
Calculate the coefficient of variation (%CV) for the matrix effect across the different lots.
Interpretation: A high %CV (>15%) indicates significant lot-to-lot variability. In this case, preparing calibration standards in the same matrix as the samples (matrix-matched calibration) is recommended to ensure accuracy.
Key Takeaways and Best Practices
-
Proactive Assessment: Always evaluate matrix effects during method development and validation for this compound analysis in complex matrices.[12][13][14][15]
-
Multi-Pronged Approach: A combination of optimized sample preparation, robust chromatography, and the use of a stable isotope-labeled internal standard is the most effective strategy to combat matrix effects.
-
Phospholipid Awareness: In biological matrices like plasma and serum, phospholipids are a primary cause of ion suppression.[4][7] Employ specific phospholipid removal strategies if necessary.
-
Thorough Validation: Ensure your bioanalytical method is validated according to regulatory guidelines (e.g., FDA, EMA) to demonstrate its accuracy, precision, and robustness in the presence of the sample matrix.[14][15][16][17]
Caption: Key strategies for mitigating matrix effects in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. news-medical.net [news-medical.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. waters.com [waters.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 15. jneonatalsurg.com [jneonatalsurg.com]
- 16. alliedacademies.org [alliedacademies.org]
- 17. Development and validation of an LC-MS/MS method for quantifying total and unbound doravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Adonirubin isomerization during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of Adonirubin during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is isomerization a concern during its analysis?
This compound, also known as Phoenicoxanthin, is a ketocarotenoid.[1][2][3] Like other carotenoids, its structure contains a system of conjugated double bonds, which makes it susceptible to isomerization—the conversion of one geometric isomer to another (e.g., from the all-trans form to various cis isomers).[4] Isomerization is a significant concern during analysis because different isomers can exhibit varying physical, chemical, and biological properties, potentially leading to inaccurate quantification and misidentification of the compound.[4]
Q2: What are the primary factors that induce this compound isomerization?
The primary factors that induce isomerization in this compound and other carotenoids are:
-
Light: Exposure to light, particularly UV light, provides the energy to overcome the activation barrier for isomerization.[4][5]
-
Heat: Elevated temperatures increase the kinetic energy of the molecules, which can promote the conversion to different isomeric forms.[4][5] Studies have shown that heat treatment can enhance the Z-isomerization (cis-isomerization) of xanthophylls like this compound.[5]
-
Acids: The presence of acids can catalyze the isomerization process.[4][6]
-
Oxygen: While primarily associated with oxidative degradation, the presence of oxygen can also contribute to isomerization.[4]
Q3: How does photo-irradiation affect this compound isomerization?
Photo-irradiation has a dual effect on this compound isomerization. It can slightly promote the conversion of the all-E (all-trans) isomer to Z (cis) isomers.[5] However, it strongly promotes the conversion of Z-isomers back to the more stable all-E form and can prevent thermal Z-isomerization.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Variable quantitative results between replicate samples. | Isomerization occurring inconsistently during sample preparation or analysis. | Strictly control all environmental factors. Work under dim light, use amber vials wrapped in aluminum foil, and maintain consistent, low temperatures. Prepare samples immediately before analysis. |
| Appearance of unexpected peaks in the chromatogram. | Formation of cis-isomers of this compound. | Confirm the identity of extra peaks by comparing with reference standards of isomers if available. Optimize HPLC conditions (e.g., column temperature) to improve separation and potentially reduce on-column isomerization. |
| Loss of total this compound concentration over time. | Degradation, which can be accelerated by the same factors that cause isomerization (light, heat, oxygen). | Store stock solutions and samples at -20°C or lower for long-term storage, under an inert atmosphere (e.g., argon or nitrogen).[1][4] Use freshly prepared solutions for analysis. |
| Poor reproducibility of results from day to day. | Changes in laboratory conditions (e.g., ambient temperature, light exposure) or solvent quality. | Standardize the entire analytical procedure. Document all steps and conditions meticulously. Use high-purity, freshly opened solvents and purge them with an inert gas before use.[4] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
To minimize isomerization, adhere to the following storage and handling procedures:
-
Storage of Solid Compound:
-
Storage of Stock Solutions:
-
Handling:
-
Work in low-light conditions. Use amber glassware or wrap containers in aluminum foil to protect the sample from light.[4]
-
Purge solvents with an inert gas like nitrogen or argon before preparing solutions.[4]
-
Store solutions under an inert atmosphere to minimize contact with oxygen.[4]
-
Avoid acidic conditions.[4]
-
Protocol 2: Sample Preparation for HPLC Analysis
This protocol outlines a general procedure for preparing this compound samples for HPLC analysis, with a focus on minimizing isomerization.
-
Extraction:
-
If extracting this compound from a biological matrix, perform the extraction on ice and under dim light.
-
Use cold solvents (e.g., acetone, hexane) for the extraction.[7]
-
Minimize the duration of any heating steps. If heating is unavoidable, perform it under an inert atmosphere.
-
-
Solvent Evaporation:
-
If the solvent needs to be evaporated, use a gentle stream of nitrogen or argon at a low temperature. Avoid high heat.
-
-
Reconstitution:
-
Reconstitute the dried extract in a mobile phase-compatible solvent immediately before injection.
-
-
Filtration:
-
Filter the sample through a 0.2 or 0.45 µm filter to remove particulates that could damage the HPLC column.[8]
-
Data Presentation
Table 1: Factors Influencing this compound Isomerization and Recommended Mitigation Strategies.
| Factor | Effect on this compound | Mitigation Strategy |
| Light (especially UV) | Promotes E-to-Z and Z-to-E isomerization. | Work in dim light; use amber vials or foil-wrapped containers.[4] |
| Heat | Increases the rate of isomerization, typically favoring the formation of Z-isomers.[5] | Store samples at low temperatures (-20°C or below); control HPLC column temperature (e.g., not exceeding 30°C).[1][9] |
| Acids | Catalyzes isomerization.[4] | Use neutral pH buffers and solvents; avoid acidic additives in the mobile phase if possible. |
| Oxygen | Can contribute to both isomerization and degradation.[4] | Purge solvents with inert gas (N₂, Ar); store samples under an inert atmosphere.[4] |
Visualizations
Caption: Workflow for this compound analysis designed to minimize isomerization.
Caption: The reversible isomerization relationship between this compound isomers.
References
- 1. medkoo.com [medkoo.com]
- 2. rac-Adonirubin | 4418-72-8 | FA57669 | Biosynth [biosynth.com]
- 3. Phoenicoxanthin | C40H52O3 | CID 16061231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Isomerization of carotenoids in photosynthesis and metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcmas.com [ijcmas.com]
- 8. HPLC Sample Prep Basics - Axion Labs [axionlabs.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Adonirubin Biosynthesis in Yeast
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the yield of Adonirubin biosynthesis in yeast. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway for this compound production in engineered Saccharomyces cerevisiae?
A1: this compound is not naturally produced by Saccharomyces cerevisiae. Its biosynthesis is achieved through metabolic engineering by introducing heterologous genes from other organisms. The pathway typically starts from the native mevalonate (B85504) (MVA) pathway in yeast, which produces the precursor geranylgeranyl pyrophosphate (GGPP). From β-carotene, the pathway to this compound involves two key enzymatic steps catalyzed by β-carotene ketolase (CrtW) and β-carotene hydroxylase (CrtZ). This compound is an intermediate in the synthesis of astaxanthin (B1665798) from β-carotene.[1][2]
Q2: Which enzymes are critical for converting β-carotene to this compound?
A2: The conversion of β-carotene to this compound requires the sequential action of two enzymes:
-
β-carotene ketolase (CrtW): This enzyme adds a keto group to the β-ionone ring of β-carotene, forming echinenone, and can further catalyze the formation of canthaxanthin (B1668269).
-
β-carotene hydroxylase (CrtZ): This enzyme adds a hydroxyl group to the β-ionone ring. It can act on canthaxanthin to produce this compound.
The efficiency and substrate specificity of these enzymes from different microbial sources can significantly impact the final yield and product profile.[2][3][4]
Q3: What are the common metabolic bottlenecks in this compound production in yeast?
A3: Common bottlenecks include:
-
Limited precursor supply: Insufficient flux through the MVA pathway can limit the availability of GGPP, the precursor for all carotenoids.
-
Sub-optimal enzyme activity: The heterologously expressed CrtW and CrtZ enzymes may have low catalytic efficiency or poor expression in yeast.
-
Accumulation of intermediates: Inefficient conversion steps can lead to the accumulation of upstream intermediates like β-carotene or other carotenoids, reducing the final this compound yield.
-
Competing metabolic pathways: The native ergosterol (B1671047) biosynthesis pathway also utilizes FPP, a precursor in the MVA pathway, thus competing for the carbon flux.
Q4: How can the expression of heterologous carotenoid biosynthesis genes be optimized?
A4: Optimization can be achieved through several strategies:
-
Codon optimization: Adapting the codon usage of the heterologous genes to match that of S. cerevisiae can improve translation efficiency.
-
Strong promoters: Using strong constitutive or inducible promoters can increase the transcription levels of the target genes.
-
Gene copy number: Increasing the copy number of rate-limiting enzyme genes through genomic integration or high-copy plasmids can boost their expression.
-
Enzyme fusion and compartmentalization: Fusing enzymes in the pathway or targeting them to specific cellular compartments like mitochondria or lipid droplets can enhance metabolic channeling and reduce the loss of intermediates.[5][6]
Troubleshooting Guides
Problem 1: Low or no this compound production, but the yeast strain grows well.
| Possible Cause | Suggested Solution |
| Inefficient enzyme activity | - Screen CrtW and CrtZ enzymes from different microbial sources to find variants with higher activity in yeast.[5] - Perform codon optimization of the heterologous genes for S. cerevisiae. |
| Sub-optimal protein expression | - Verify protein expression levels using Western blotting or proteomics. - Use stronger promoters to drive the expression of crtW and crtZ. - Increase the gene copy number by using high-copy plasmids or multiple genomic integrations. |
| Incorrect enzyme localization | - Ensure that the enzymes are targeted to the cytoplasm where the precursor pathway is active. Consider fusing localization tags if necessary. |
| Degradation of the product | - Minimize exposure of cultures to light, as carotenoids can be light-sensitive. - Harvest cells at the optimal time point, as prolonged cultivation can sometimes lead to product degradation. |
Problem 2: Accumulation of β-carotene and other intermediates instead of this compound.
| Possible Cause | Suggested Solution |
| Rate-limiting conversion steps | - Increase the expression level of the downstream enzymes, CrtW and CrtZ, relative to the upstream enzymes in the β-carotene pathway. This can be achieved by using promoters of different strengths. - Consider enzyme fusion strategies to facilitate substrate channeling from β-carotene to this compound.[5] |
| Imbalanced enzyme activities | - The relative activities of CrtW and CrtZ are crucial. Fine-tune the expression levels of each enzyme to avoid the accumulation of intermediates like canthaxanthin or zeaxanthin. A combinatorial approach testing different promoter strengths for each gene can be effective.[4] |
| Feedback inhibition | - Some intermediates might cause feedback inhibition of earlier enzymes. Investigate potential inhibitory effects and consider using enzyme variants that are less sensitive to such inhibition. |
Problem 3: Poor cell growth and low biomass in addition to low this compound yield.
| Possible Cause | Suggested Solution |
| Toxicity of intermediates or final product | - High concentrations of certain carotenoids can be toxic to yeast cells. Try to balance the pathway to prevent the excessive accumulation of any single compound. - Implement a two-phase fermentation system where a hydrophobic solvent is used to extract the carotenoids from the cells continuously, reducing intracellular toxicity. |
| Metabolic burden | - Overexpression of a long heterologous pathway can impose a significant metabolic burden on the host cells. Optimize the expression levels of all pathway genes to balance productivity and cell viability. - Ensure the culture medium is rich in essential nutrients to support both growth and product formation. |
| Sub-optimal culture conditions | - Optimize culture parameters such as temperature, pH, aeration, and carbon/nitrogen ratio, as these can significantly impact both cell growth and carotenoid production.[7][8] |
Data Presentation
Table 1: Impact of Culture Conditions on Carotenoid Production in Yeast
| Parameter | Optimal Range/Condition | Effect on Carotenoid Yield | Reference |
| Temperature | 20-28 °C | Lower temperatures can favor β-carotene synthesis, while higher temperatures may enhance the production of downstream carotenoids. | [7] |
| pH | 5.0 - 6.0 | Affects microbial growth and the type of pigment produced. | [7] |
| Carbon Source | Glucose, Fructose | The choice of carbon source can influence both biomass and carotenoid production. | [7] |
| Nitrogen Source | Peptone, Yeast Extract | The type and concentration of the nitrogen source affect cell growth and carotenoid synthesis. | [7] |
| C/N Ratio | ~20:1 | A lower C/N ratio is generally preferred for carotenoid production compared to lipid biosynthesis. | [7] |
| Aeration | High | Increased aeration generally improves cell growth and carotenoid production in aerobic yeasts. | [7] |
| Light | Darkness or specific light wavelengths | Light can influence carotenoid profiles, and some carotenoids are sensitive to light-induced degradation. | [7] |
Table 2: Examples of this compound and Related Carotenoid Yields in Engineered Yeast
| Yeast Strain | Key Genetic Modifications | Product | Titer/Yield | Reference |
| S. cerevisiae | Overexpression of CrtW and CrtZ variants | Canthaxanthin | 425.1 ± 69.1 µg/L | [5] |
| S. cerevisiae | Overexpression of CrtW and CrtZ variants | Zeaxanthin | 70.5 ± 10.8 µg/L | [5] |
| S. cerevisiae | Integration of algal crtZ and bkt (ketolase) | Astaxanthin | 4.7 mg/g DCW | [9] |
| K. marxianus | Repeated genome integration of Hpchyb and bkt | Astaxanthin | 9972 µg/g DCW | [10] |
| S. cerevisiae | Engineered β-carotene producer | β-carotene | 477.9 mg/L | [11] |
Note: this compound is an intermediate in astaxanthin biosynthesis. The yields of astaxanthin and its precursors can provide an indication of the potential for this compound accumulation with further pathway optimization.
Experimental Protocols
Protocol 1: Heterologous Protein Expression in Saccharomyces cerevisiae
This protocol outlines the general steps for expressing a heterologous protein, such as a β-carotene ketolase (CrtW), in S. cerevisiae.
1. Plasmid Construction:
- Sub-clone the codon-optimized open reading frame (ORF) of the target gene (e.g., crtW) into a yeast expression vector (e.g., pYeastPro). The vector should contain a selectable marker (e.g., URA3) and a suitable promoter (e.g., GAL1 for galactose-inducible expression).[12]
- Transform the constructed plasmid into competent E. coli cells for plasmid propagation and amplification.
- Isolate and purify the plasmid from E. coli and verify the sequence of the insert.
2. Yeast Transformation:
- Prepare competent S. cerevisiae cells using the lithium acetate (B1210297)/single-stranded carrier DNA/polyethylene glycol method.
- Transform the yeast cells with the expression plasmid.
- Plate the transformed cells on selective synthetic complete (SC) medium lacking the nutrient corresponding to the plasmid's selectable marker (e.g., SC-Ura for a URA3 plasmid). Incubate at 30°C for 2-3 days until colonies appear.[12]
3. Protein Expression:
- Inoculate a single colony from the transformation plate into 5 mL of selective liquid medium with a non-inducing carbon source (e.g., glucose or raffinose). Grow overnight at 30°C with shaking.
- Inoculate a larger volume of selective medium containing the inducing carbon source (e.g., galactose) with the overnight culture to an initial OD600 of 0.2-0.4.
- Incubate at 30°C with vigorous shaking for 24-48 hours to allow for protein expression.
4. Protein Extraction and Analysis:
- Harvest the yeast cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
- Lyse the cells using methods such as glass bead beating or enzymatic digestion with lyticase.
- Clarify the lysate by centrifugation to separate the soluble protein fraction from cell debris.
- Analyze the protein expression by SDS-PAGE and Western blotting using an antibody against a tag on the recombinant protein (e.g., His-tag, HA-tag).[13][14]
Protocol 2: Extraction and Quantification of Carotenoids from Yeast
This protocol describes a general method for extracting and quantifying this compound and other carotenoids from yeast cells.
1. Cell Lysis:
- Harvest a known amount of yeast cells (e.g., from 10 mL of culture) by centrifugation.
- Wash the cell pellet with distilled water and centrifuge again.
- To break the robust yeast cell wall, several methods can be employed:
- Acid-heat treatment: Resuspend the cell pellet in 1 mL of 6 M HCl and incubate in a 105°C heat block for 3 minutes.
- Mechanical disruption: Use glass bead milling or sonication.
- Enzymatic digestion: Use enzymes like lyticase or zymolyase.
- After cell lysis, wash the cell debris with water and collect by centrifugation.
2. Carotenoid Extraction:
- Add a suitable organic solvent, such as acetone (B3395972) or a mixture of isopropanol (B130326) and methanol (B129727) (1:1), to the cell debris.
- Vortex vigorously until the cell pellet turns white, indicating that the pigments have been extracted.
- Centrifuge to pellet the cell debris and collect the supernatant containing the carotenoids.
- Repeat the extraction step until the solvent is colorless. Pool all the supernatants.
3. Quantification by HPLC:
- Evaporate the solvent from the pooled extract under a stream of nitrogen or using a rotary evaporator.
- Redissolve the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., ethyl acetate or a mixture of methanol, acetonitrile, and dichloromethane).
- Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
- Separate the carotenoids using a C18 reverse-phase column with a suitable mobile phase gradient.
- Detect the carotenoids using a UV/Vis or photodiode array (PDA) detector at their specific absorption maxima (around 470-480 nm for this compound).
- Quantify the amount of this compound by comparing the peak area to a standard curve generated with a pure this compound standard.[15][16][17]
Visualizations
Caption: this compound biosynthesis pathway in engineered yeast.
Caption: Troubleshooting workflow for this compound production.
References
- 1. Metabolic Engineering of Saccharomyces cerevisiae for Astaxanthin Production and Oxidative Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutational and Functional Analysis of the β-Carotene Ketolase Involved in the Production of Canthaxanthin and Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of two beta-carotene ketolases, CrtO and CrtW, by complementation analysis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Engineering of Saccharomyces cerevisiae for Production of Canthaxanthin, Zeaxanthin, and Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Impact of Culture Conditions on Neutral Lipid Production by Oleaginous Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic engineering a yeast to produce astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic engineering of Saccharomyces cerevisiae for production of β-carotene from hydrophobic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. An Effective Recombinant Protein Expression and Purification System in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4.5. Carotenoid Quantification by HPLC [bio-protocol.org]
- 16. znaturforsch.com [znaturforsch.com]
- 17. researchgate.net [researchgate.net]
Adonirubin Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of adonirubin.
Troubleshooting Guides
This section addresses common challenges encountered during this compound purification, offering step-by-step solutions to overcome them.
1. Low this compound Yield During Extraction
Problem: The amount of this compound recovered from the initial biomass is lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Cell Disruption | For microbial sources like Haematococcus pluvialis, ensure complete cell wall disruption. Methods like bead milling, high-pressure homogenization, or enzymatic treatment can be employed.[1] |
| Inappropriate Solvent Selection | The choice of solvent is critical for extraction efficiency. Polar solvents like methanol (B129727) and ethanol, often in mixtures with less polar solvents like acetone (B3395972) or dichloromethane (B109758), have shown good results for carotenoid extraction.[2][3][4][5] Experiment with different solvent systems to find the optimal one for your specific biomass. |
| Insufficient Extraction Time or Temperature | Ensure adequate time and temperature for the extraction process. However, be mindful that excessive heat can lead to this compound degradation.[6][7] |
| Degradation During Extraction | This compound is sensitive to light, heat, and oxygen.[7] Perform extraction in the dark or under dim light, at low temperatures, and under an inert atmosphere (e.g., nitrogen) to minimize degradation. |
2. Co-elution of this compound with Astaxanthin (B1665798) and Other Carotenoids in HPLC
Problem: this compound peaks overlap with astaxanthin or other carotenoid peaks in the HPLC chromatogram, making quantification and isolation difficult.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | The mobile phase composition is crucial for achieving good separation. A common mobile phase for separating this compound and astaxanthin is a mixture of methanol, water, and dichloromethane.[6] Adjusting the ratios of these solvents can improve resolution. For instance, increasing the water content can sometimes enhance the separation of these closely related compounds.[6] |
| Inadequate Stationary Phase | While C18 columns are commonly used, C30 columns often provide superior resolution for carotenoid isomers and structurally similar compounds.[4][8][9] Consider switching to a C30 column for better separation. |
| Isocratic Elution is Insufficient | For complex mixtures of carotenoids, a gradient elution program is often necessary to achieve adequate separation.[6] |
| Inappropriate Column Temperature | Column temperature can influence the separation of carotenoids. Optimizing the column temperature, typically between 15°C and 30°C, can improve the resolution between this compound and other carotenoids.[10] |
3. This compound Degradation During Saponification
Problem: Significant loss of this compound is observed after the saponification step, which is often used to hydrolyze this compound esters.
Possible Causes & Solutions:
| Cause | Solution |
| Harsh Saponification Conditions | High temperatures and strong alkaline conditions can lead to the degradation of this compound. |
| - Perform saponification at low temperatures (e.g., 4°C).[11] | |
| - Carry out the reaction in the dark and under a nitrogen atmosphere to prevent oxidation.[7][12] | |
| - Use a milder base or a shorter reaction time. | |
| Presence of Oxygen | Carotenoids are highly susceptible to oxidation.[7] Ensure the entire saponification process is conducted under an inert atmosphere (e.g., nitrogen). |
4. Difficulty in this compound Crystallization
Problem: this compound fails to crystallize from the purified solution, or the resulting crystals are of poor quality.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The choice of solvent is critical for successful crystallization. A solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures is ideal. |
| Supersaturation Not Reached | The solution may not be sufficiently concentrated for crystallization to occur. Slowly evaporate the solvent to increase the concentration of this compound. |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Ensure the this compound solution is of high purity before attempting crystallization. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. Allow the solution to cool slowly to room temperature, followed by further cooling at lower temperatures (e.g., 4°C). |
| Lack of Nucleation Sites | Introduce a seed crystal of this compound to initiate crystallization. Alternatively, scratching the inside of the glass vessel with a glass rod can sometimes induce nucleation.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
A1: The main challenge is separating this compound from other structurally similar carotenoids, particularly astaxanthin and its isomers.[14] Their similar polarities and chemical properties make them difficult to resolve using standard chromatographic techniques.
Q2: What are the recommended storage conditions for purified this compound?
A2: Purified this compound should be stored in a crystalline state, in the dark, under an inert atmosphere (nitrogen or argon), and at low temperatures (-20°C or below) to prevent degradation.[7]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a common and reliable method for assessing the purity of this compound.[15][16] The purity can be determined by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram. Mass spectrometry (MS) can be coupled with HPLC for further structural confirmation.[15]
Q4: Is saponification always necessary for this compound purification?
A4: Saponification is necessary if this compound is present as esters in the crude extract. This process hydrolyzes the esters to yield free this compound, which simplifies the subsequent purification steps.[14] However, if the starting material contains primarily free this compound, this step may be omitted to avoid potential degradation.
Q5: What are the key considerations for scaling up this compound purification?
A5: Scaling up this compound purification from the lab to an industrial scale presents several challenges, including maintaining the stability of the compound, the cost-effectiveness of the purification method, and the handling of large volumes of solvents.[2][17] Techniques like hydrophobic interaction chromatography are being explored for large-scale purification due to their potential for high product yields and economic viability.[18] The use of green solvents and the development of continuous purification processes are also important considerations for sustainable large-scale production.[19]
Data Presentation
Table 1: Comparison of this compound Content in Haematococcus pluvialis Extracts
| Extraction State | This compound Content (mg/L) | Reference |
| Unsaponified Pigment Extract | 0.24 | [20] |
| Saponified Pigment Extract | 1.27 | [20] |
Table 2: Recovery of Carotenoids after Hydrophobic Interaction Chromatography
| Carotenoid | Recovery (%) | Reference |
| α-carotene | ~91.6 | [18] |
| β-carotene | ~96.6 | [18] |
| Lutein | ~90.6 | [18] |
| Total Carotenoids | ~94.2 | [18] |
Experimental Protocols
1. Protocol for Column Chromatography Purification of this compound
This protocol provides a general guideline for the purification of this compound using silica (B1680970) gel column chromatography. Optimization may be required based on the specific crude extract.
-
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Acetone
-
Glass column
-
Cotton or glass wool
-
Collection tubes
-
-
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the glass column.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles or cracks in the stationary phase.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Wash the column with hexane until the silica gel is completely equilibrated.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of a non-polar solvent (e.g., hexane).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent like hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like acetone. A typical gradient could be from 100% hexane to a mixture of hexane and acetone (e.g., 90:10, 80:20, etc.).
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation of different colored bands down the column. This compound will appear as a distinct reddish-orange band.
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.
-
-
Solvent Evaporation:
-
Combine the pure this compound fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
-
2. Protocol for this compound Crystallization
This protocol outlines a general procedure for crystallizing purified this compound.
-
Materials:
-
Purified this compound
-
A suitable solvent system (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexane)
-
Crystallization dish or flask
-
Heating source (e.g., water bath)
-
-
Procedure:
-
Dissolution:
-
Dissolve the purified this compound in a minimal amount of a "good" solvent (e.g., dichloromethane) with gentle heating.
-
-
Inducing Supersaturation:
-
Slowly add a "poor" solvent (e.g., hexane) in which this compound is less soluble, until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
-
Cooling and Crystal Growth:
-
Cover the container and allow it to cool slowly to room temperature.
-
For further crystallization, transfer the container to a refrigerator (4°C) and then to a freezer (-20°C). Avoid rapid temperature changes.
-
-
Crystal Collection:
-
Once a sufficient amount of crystals has formed, collect them by filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
-
Mandatory Visualizations
Caption: General workflow for this compound purification.
Caption: Troubleshooting co-elution in HPLC.
References
- 1. HPLC-DAD-MS(n) characterisation of carotenoids from apricots and pumpkins for the evaluation of fruit product authenticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Carotenoids: Recent Advances on Separation from Microbial Biomass and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. Development of a Rapid UPLC Method for Analysis of Carotenoids in Goji Berry Extract and Evaluation of Their Transformation Affected by Saponification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Production of Astaxanthin from Haematococcus pluvialis Using a Hybrid Open–Closed Cultivation System [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Rapid baseline separation of enantiomers and a mesoform of all-trans-astaxanthin, 13-cis-astaxanthin, this compound, and adonixanthin in standards and commercial supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Reversed Phase HPLC-DAD Profiling of Carotenoids, Chlorophylls and Phenolic Compounds in Adiantum capillus-veneris Leaves [frontiersin.org]
- 17. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
Adonirubin Quantification: Technical Support Center
Welcome to the technical support center for Adonirubin quantification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this ketocarotenoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to ensure accurate and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound quantification experiments in a question-and-answer format.
Question: Why is my this compound recovery rate unexpectedly low?
Answer: Low recovery of this compound can stem from several factors throughout the experimental workflow:
-
Incomplete Extraction: this compound, being a lipophilic molecule, may be trapped within a complex biological matrix. Ensure your extraction solvent is appropriate for ketocarotenoids (e.g., acetone, methanol (B129727), hexane (B92381), or a mixture) and that the homogenization or sonication process is sufficient to disrupt the sample matrix. For plasma or serum, protein precipitation is a critical first step.[1]
-
Precipitation during Extraction: High concentrations of this compound (>11 µg/mL) can lead to its precipitation at the phase boundary during liquid-liquid extraction, which significantly reduces recovery.[1] If you suspect high concentrations, consider diluting the initial sample or the extract.
-
Analyte Degradation: this compound is susceptible to degradation from light, heat, and oxygen.[2][3] All steps should be performed under dim light and at low temperatures. Use amber vials and consider blanketing samples with an inert gas like nitrogen or argon. The addition of antioxidants such as BHT to the extraction solvent can also mitigate oxidative loss.[4]
-
Improper pH: Although less common for carotenoids, extreme pH levels during extraction can potentially affect the stability of the analyte. Ensure buffers and solvents are within a neutral pH range.
Question: What is causing peak tailing or fronting in my HPLC chromatogram?
Answer: Asymmetrical peaks are typically indicative of chromatographic issues:
-
Column Overload: Injecting a sample with a concentration that is too high can saturate the column, leading to peak fronting. Try diluting your sample and re-injecting.
-
Column Degradation: The stationary phase of the HPLC column can degrade over time, especially when exposed to harsh mobile phases or improperly prepared samples. This can create active sites that cause peak tailing. Consider flushing the column, or if the problem persists, replacing it.
-
Inappropriate Mobile Phase: A mismatch between the sample solvent and the mobile phase can cause peak distortion. The sample should ideally be dissolved in the initial mobile phase. If a stronger solvent is used for reconstitution, ensure the injection volume is small.
-
Interfering Matrix Components: Co-eluting compounds from the biological matrix can interfere with the peak shape.[5] Improve your sample clean-up procedure using methods like Solid Phase Extraction (SPE) for more effective removal of interfering substances.[1]
Question: Why are my quantification results inconsistent between runs (poor precision)?
Answer: Poor precision is a common problem in bioanalysis and can often be traced to:
-
Matrix Effects: This is a primary cause of variability in LC-MS/MS analysis.[6][7] Co-eluting matrix components can either suppress or enhance the ionization of this compound, leading to inconsistent results between different samples or batches.[5][8]
-
Solution: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS). If a SIL-IS is unavailable, a structurally similar analog can be used, but it may not track the analyte as effectively.[5] Improving sample clean-up is also critical.
-
-
Inconsistent Sample Preparation: Variability in extraction times, solvent volumes, or evaporation steps can introduce imprecision. Using automated liquid handlers can improve consistency.
-
Instrument Variability: Fluctuations in the HPLC pump, injector, or detector can lead to inconsistent results. Ensure the instrument is properly maintained and calibrated.[9]
Question: My calibration curve has poor linearity (R² < 0.99). What should I do?
Answer: Poor linearity can invalidate your quantitative results. Common causes include:
-
Inappropriate Concentration Range: The selected range for your calibration standards may be too wide, extending into a non-linear response region of the detector or reaching saturation. Narrow the concentration range and ensure it brackets the expected concentration of your samples.[1][10]
-
Standard Degradation: this compound standards can degrade if not stored properly. Prepare fresh stock solutions and store them at -20°C or -80°C under an inert atmosphere and protected from light.[11]
-
Errors in Standard Preparation: Inaccurate pipetting during the serial dilution of your standards is a common source of error. Calibrate your pipettes and use proper technique.
-
Detector Saturation: At high concentrations, the detector (especially a UV-Vis detector) may become saturated, leading to a plateau in the calibration curve. Ensure your highest standard is within the linear dynamic range of the detector.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in this compound quantification? The primary challenges are its sensitivity to degradation (light, heat, oxygen) and its susceptibility to matrix effects, especially in complex biological samples like plasma or tissue homogenates.[2][3][6] Accurate quantification requires careful sample handling, robust sample preparation to remove interferences, and a validated analytical method.
Q2: What is the best method for quantifying this compound: HPLC-UV or LC-MS/MS? The choice depends on the required sensitivity and selectivity.
-
HPLC-UV/DAD: This method is robust, widely available, and suitable for quantifying this compound at moderate concentrations (µg/mL range).[12] It is often sufficient for samples from formulation or in vitro studies.
-
LC-MS/MS: This method offers superior sensitivity (ng/mL to pg/mL range) and selectivity.[12][13] It is the preferred method for bioanalysis in pharmacokinetic or metabolism studies where concentrations are typically very low. However, it is more susceptible to matrix effects.[6][7]
Q3: How should I prepare and store samples and standards to ensure this compound stability? To maintain the integrity of this compound:
-
Storage Temperature: Store all biological samples, extracts, and stock solutions at -20°C or, for long-term storage, at -80°C.[6][14]
-
Atmosphere: Oxygen is a primary driver of degradation.[11] Store solids or solutions under an inert atmosphere (argon or nitrogen). For solutions, use a solvent that has been deoxygenated.
-
Light Protection: Always use amber glass vials or wrap containers in aluminum foil to protect from light, which can cause photo-oxidation and isomerization.[2][11]
-
Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) or α-tocopherol to solvents during extraction and for storing solutions.[4]
Q4: What type of internal standard is best for this compound quantification? The ideal choice is a stable isotope-labeled (SIL) this compound (e.g., this compound-d6). A SIL internal standard has nearly identical chemical properties and chromatographic retention time to the analyte, allowing it to accurately correct for variations in extraction recovery and matrix effects during LC-MS/MS analysis.[1][5] If a SIL-IS is not available, a structurally related compound not present in the sample, such as β-apo-8'-carotenal or retinyl acetate, can be used, particularly for HPLC-UV analysis.[15][16]
Q5: What are matrix effects and how can I assess them? Matrix effects are the alteration of analyte ionization in an MS source due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[6][8] This can significantly impact the accuracy and precision of LC-MS/MS methods.[7] To assess matrix effects, a post-extraction spike method is commonly used:
-
Extract a blank matrix sample (e.g., plasma with no this compound).
-
Spike the extracted blank matrix with a known concentration of this compound (Set A).
-
Prepare a standard solution of this compound at the same concentration in a clean solvent (Set B).
-
Compare the peak area of Set A to Set B. The matrix effect is calculated as (Peak Area of Set A / Peak Area of Set B) * 100%. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
Quantitative Data and Method Parameters
The following tables summarize typical validation parameters for the quantification of ketocarotenoids like this compound. The data is primarily based on validated methods for the closely related analog, astaxanthin (B1665798), and serves as a reliable reference.
Table 1: Typical HPLC-UV/DAD Method Validation Parameters
| Parameter | Typical Value | Notes |
| Linearity Range | 0.5 - 20 µg/mL | Dependent on detector sensitivity. |
| Correlation Coefficient (R²) | > 0.999 | Indicates a strong linear relationship.[17] |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | Based on a signal-to-noise ratio of 3:1.[17][18] |
| Limit of Quantification (LOQ) | 0.03 - 1.0 µg/mL | Lowest concentration quantifiable with acceptable precision and accuracy.[17][18] |
| Accuracy (Recovery) | 90% - 110% | Determined by spiking a blank matrix with a known amount of standard.[17] |
| Precision (RSD%) | < 5% (Intra-day) | Repeatability of measurements within the same day.[18] |
| < 7% (Inter-day) | Reproducibility of measurements across different days.[18] |
Table 2: Typical LC-MS/MS Method Validation Parameters
| Parameter | Typical Value | Notes |
| Linearity Range | 0.1 - 1000 ng/mL | Demonstrates the high sensitivity of the technique. |
| Correlation Coefficient (R²) | > 0.995 | May be slightly lower than HPLC-UV but still indicates good linearity. |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | Significantly lower than HPLC-UV.[13] |
| Limit of Quantification (LOQ) | 0.03 - 1.5 ng/mL | Defines the lower end of the reliable quantitative range.[13] |
| Accuracy (Recovery) | 85% - 115% | A wider acceptance range is common due to matrix complexity. |
| Precision (RSD%) | < 15% | Acceptance criteria as per regulatory guidelines for bioanalysis. |
Table 3: this compound Stability Under Various Conditions
| Condition | Storage Duration | Stability | Recommendation |
| Room Temperature (~25°C), Exposed to Light | Hours | Highly Unstable | Avoid at all costs. Significant degradation occurs rapidly.[14] |
| Refrigerated (4°C), Dark | 1 - 2 Days | Moderately Stable | Suitable for short-term storage of extracts during an experiment.[14] |
| Frozen (-20°C), Dark | Weeks to Months | Stable | Recommended for routine storage of samples and standards.[6][14] |
| Ultra-Low (-80°C), Dark | Months to Years | Highly Stable | Best practice for long-term archiving of valuable samples.[11] |
| Exposure to Oxygen | N/A | Unstable | Always work under an inert atmosphere (N₂ or Ar) when possible.[11] |
| Multiple Freeze-Thaw Cycles | 3-5 Cycles | Potential for Degradation | Aliquot samples and standards to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma via HPLC-DAD
This protocol provides a representative method for extracting and quantifying this compound from a plasma matrix.
1. Materials and Reagents
-
This compound certified standard
-
β-apo-8'-carotenal (Internal Standard)
-
Human Plasma (K₂EDTA as anticoagulant)
-
Methanol (HPLC Grade)
-
Hexane (HPLC Grade)
-
Butylated Hydroxytoluene (BHT)
-
Deionized Water
-
Mobile Phase: Acetonitrile:Methanol:Ethyl Acetate (68:23:9, v/v/v)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and IS in hexane to prepare individual stock solutions. Store at -80°C in amber vials.
-
Working Standard Solutions: Prepare calibration standards (e.g., 0.5, 1, 2.5, 5, 10, 20 µg/mL) and quality control (QC) samples by serial dilution of the stock solution with the mobile phase.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the IS stock solution in methanol.
-
Precipitation/Extraction Solution: Prepare fresh methanol containing 0.1% BHT.
3. Sample Extraction
-
Thaw plasma samples on ice.
-
To a 2 mL amber microcentrifuge tube, add 200 µL of plasma.
-
Add 20 µL of the IS spiking solution (1 µg/mL β-apo-8'-carotenal).
-
Add 500 µL of cold methanol (containing 0.1% BHT) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean amber tube.
-
To the supernatant, add 1 mL of hexane.
-
Vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper hexane layer to a clean amber tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at <30°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex for 30 seconds, and transfer to an HPLC vial with an insert.
4. HPLC-DAD Analysis
-
HPLC System: A system equipped with a pump, autosampler, column oven, and DAD detector.
-
Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). C30 columns are excellent for separating carotenoid isomers.[15]
-
Mobile Phase: Isocratic elution with Acetonitrile:Methanol:Ethyl Acetate (68:23:9, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at ~478 nm (the approximate λmax for this compound). Acquire spectra from 200-600 nm to confirm peak identity.
-
Run Time: ~25 minutes, or until all peaks of interest have eluted.
5. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the Peak Area Ratio (this compound Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the regression equation to calculate the concentration of this compound in the unknown samples.
Visualizations: Workflows and Pathways
Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for common quantification issues.
Caption: Antioxidant mechanism via the Nrf2 signaling pathway.
References
- 1. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allanchem.com [allanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of reliable astaxanthin quantification from natural sources [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Development and validation of reliable astaxanthin quantification from natural sources | Semantic Scholar [semanticscholar.org]
- 9. food.ec.europa.eu [food.ec.europa.eu]
- 10. Development and validation of reliable astaxanthin quantification from natural sources | PLOS One [journals.plos.org]
- 11. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. mdpi.com [mdpi.com]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. Anti-oxidative, anti-tumor-promoting, and anti-carcinogenic activities of this compound and adonixanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development, Validation, and Application of the UPLC-DAD Methodology for the Evaluation of the Qualitative and Quantitative Composition of Phenolic Compounds in the Fruit of American Cranberry (Vaccinium macrocarpon Aiton) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Adonirubin vs. Astaxanthin: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two potent carotenoids: adonirubin and astaxanthin (B1665798). This document summarizes available experimental data, outlines methodologies for key assays, and visualizes the distinct signaling pathways through which these compounds exert their antioxidant effects.
Quantitative Data Summary
While extensive quantitative data from a wide range of antioxidant assays is readily available for astaxanthin, similar data for this compound is limited in publicly accessible literature. However, comparative studies provide valuable qualitative and semi-quantitative insights into their relative antioxidant potential.
| Antioxidant Assay | This compound | Astaxanthin | Reference |
| Lipid Peroxidation Inhibition | Exhibits activity almost identical to astaxanthin. | High inhibitory activity. | [1][2] |
| Singlet Oxygen Quenching | Demonstrates activity almost identical to astaxanthin. | Potent singlet oxygen quencher. | [1][2] |
| Reactive Oxygen Species (ROS) Suppression | Effective in suppressing ROS production. | Strong ROS scavenger. | [3][4] |
| DPPH Radical Scavenging | Data not available | IC50 values reported in the range of 4.76-20 µg/mL. | |
| ABTS Radical Scavenging | Data not available | IC50 values reported in the range of 10.23-25.53 µg/mL. | |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available | High ORAC values reported, indicating significant peroxyl radical scavenging. |
Antioxidant Signaling Pathways
This compound and astaxanthin exhibit differences in their interaction with key antioxidant signaling pathways, particularly the Nrf2 pathway.
This compound's Antioxidant Mechanism
This compound's primary antioxidant mechanism appears to be direct radical scavenging. Studies indicate that while it effectively suppresses reactive oxygen species, it does not significantly activate the Nrf2 signaling pathway, a key regulator of endogenous antioxidant enzyme production.[3][4]
References
- 1. Anti-oxidative, anti-tumor-promoting, and anti-carcinogenic activities of this compound and adonixanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Astaxanthin analogs, adonixanthin and lycopene, activate Nrf2 to prevent light-induced photoreceptor degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Adonirubin and Canthaxanthin for Scientific Applications
This guide provides a detailed, objective comparison of the ketocarotenoids Adonirubin and Canthaxanthin, tailored for researchers, scientists, and professionals in drug development. The following sections present a comprehensive overview of their biochemical properties, comparative experimental performance, and the signaling pathways they influence, supported by structured data and detailed methodologies.
Biochemical and Physicochemical Properties
This compound and Canthaxanthin are structurally similar ketocarotenoids, with key differences in their functional groups that influence their biological activity and physical properties. Canthaxanthin is a diketo-carotenoid, while this compound is a monohydroxy-diketo-carotenoid.
| Property | This compound | Canthaxanthin | Reference |
| Chemical Formula | C40H52O3 | C40H52O2 | |
| Molar Mass | 580.85 g/mol | 564.84 g/mol | |
| Structure | β,β-carotene-4,4'-dione with a hydroxyl group at the 3-position | β,β-carotene-4,4'-dione | |
| Natural Occurrence | Found in various microorganisms, marine animals, and birds like flamingos. | Abundant in certain fungi, bacteria, algae, and crustaceans. | |
| Solubility | Soluble in chlorinated hydrocarbons and benzene; sparingly soluble in acetone (B3395972) and ethanol. | Soluble in chloroform; sparingly soluble in vegetable oils and ethanol. | |
| λmax (in Hexane) | ~478 nm | ~470 nm |
Comparative Antioxidant Activity
The antioxidant capacity of carotenoids is a critical parameter for their application in mitigating oxidative stress. The following data summarizes a comparative study on the singlet oxygen quenching abilities of this compound and Canthaxanthin.
Table 2.1: Singlet Oxygen Quenching Rate Constants
| Carotenoid | Quenching Rate Constant (kq) x 10^10 M^-1 s^-1 | Relative Potency (vs. Canthaxanthin) |
| Canthaxanthin | 1.4 | 1.00 |
| This compound | 1.8 | 1.29 |
| Astaxanthin | 2.0 | 1.43 |
Experimental Protocol: Singlet Oxygen Quenching Assay
This experiment measures the ability of a carotenoid to neutralize singlet oxygen, a highly reactive oxygen species.
-
Singlet Oxygen Generation: Methylene blue is used as a photosensitizer. Upon irradiation with light of a specific wavelength (e.g., 660 nm), it transfers energy to molecular oxygen (3O2), generating singlet oxygen (1O2).
-
Quenching Reaction: The carotenoid of interest (this compound or Canthaxanthin) is introduced into the system. It quenches singlet oxygen, returning it to its ground state.
-
Detection: The decay of singlet oxygen is monitored by measuring its near-infrared phosphorescence at 1270 nm using a sensitive detector.
-
Rate Constant Calculation: The quenching rate constant (kq) is determined by analyzing the decay kinetics in the presence and absence of the carotenoid. A higher kq value indicates more efficient quenching.
dot
A Comparative Guide to the Validation of HPLC Methods for Adonirubin Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of ketocarotenoids like Adonirubin is paramount for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for such analyses due to its high resolution, sensitivity, and specificity. This guide provides an objective comparison of a typical validated HPLC method for this compound analysis against alternative analytical techniques, supported by representative experimental data and detailed methodologies.
Comparison of Analytical Methods for this compound Quantification
The selection of an analytical method for this compound quantification is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. While HPLC with UV/Vis or Photodiode Array (PDA) detection is the most common and robust technique, other methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and UV-Vis Spectrophotometry offer distinct advantages and disadvantages.
Table 1: Comparison of Validation Parameters for this compound Analysis Methods
| Validation Parameter | HPLC-UV/PDA (Representative) | LC-MS/MS (High Sensitivity) | UV-Vis Spectrophotometry (Screening) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.001 µg/mL[1] | ~1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.003 µg/mL[1] | ~3 µg/mL |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (RSD%) | < 2% | < 5% | < 5% |
Table 2: Comparison of HPLC with Alternative Analytical Methods for this compound
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV/PDA | Chromatographic separation based on polarity, followed by UV absorbance detection. | Robust, reproducible, good sensitivity and specificity, relatively low cost. | Longer analysis times compared to UPLC, potential for co-elution with interfering compounds in complex matrices. |
| LC-MS/MS | Chromatographic separation coupled with mass-based detection, providing molecular weight and fragmentation information. | Excellent sensitivity and specificity, capable of unambiguous identification and quantification at very low levels.[2] | Higher instrument and operational costs, more complex method development. |
| UV-Vis Spectrophotometry | Measurement of light absorbance at a specific wavelength by the analyte in a solution. | Simple, rapid, and inexpensive.[3] | Low specificity, cannot differentiate between this compound and other carotenoids or interfering substances that absorb at a similar wavelength.[4] |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of any analytical method. Below are representative protocols for sample preparation and HPLC analysis of this compound.
Sample Preparation (from a general biological matrix)
-
Homogenization: Homogenize the sample in a suitable solvent (e.g., a mixture of methanol (B129727) and dichloromethane).
-
Extraction: Perform liquid-liquid extraction to partition the lipophilic this compound into an organic solvent like hexane (B92381) or diethyl ether. The use of an antioxidant such as butylated hydroxytoluene (BHT) is recommended to prevent degradation.
-
Saponification (Optional): If this compound is present in an esterified form, saponification with potassium hydroxide (B78521) may be necessary to hydrolyze the esters.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen gas. Reconstitute the dried extract in the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Method Protocol
A typical stability-indicating RP-HPLC method for this compound would involve the following conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a PDA or UV-Vis detector.
-
Column: A C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for carotenoid separation.[5] The C30 column is often considered the 'golden standard' for carotenoid separation.
-
Mobile Phase: A gradient elution is typically employed using a mixture of solvents such as acetonitrile, methanol, and water, sometimes with a small percentage of an acid like formic acid to improve peak shape.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection Wavelength: this compound has a maximum absorbance at approximately 470-480 nm, which should be used for detection.[5]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
Injection Volume: A standard injection volume is 20 µL.
Validation of the HPLC Method
The validation of an analytical method ensures its suitability for the intended purpose. The following parameters are critical in the validation of an HPLC method for this compound analysis, in accordance with ICH guidelines.[7]
-
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. This is typically assessed by analyzing a placebo and a spiked sample to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by preparing a series of standards of known concentrations and plotting the peak area against the concentration. A correlation coefficient (R²) of >0.999 is generally considered acceptable.
-
Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of this compound is spiked into a sample matrix and the percentage of the analyte recovered is calculated.
-
Precision: The precision of the method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jpbsci.com [jpbsci.com]
- 4. lcms.cz [lcms.cz]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencescholar.us [sciencescholar.us]
- 8. isfcppharmaspire.com [isfcppharmaspire.com]
Adonirubin: A Comparative Analysis of Efficacy Against Other Ketocarotenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of adonirubin against other prominent ketocarotenoids, including astaxanthin (B1665798) and canthaxanthin. The information presented is curated from peer-reviewed scientific literature and is intended to support research and development efforts in the fields of pharmacology and nutraceuticals.
Overview of Ketocarotenoids
Ketocarotenoids are a class of natural pigments characterized by the presence of one or more ketone groups. Their unique chemical structure, featuring a polyene chain, imparts them with potent antioxidant properties. This class of compounds, which includes this compound, astaxanthin, and canthaxanthin, has garnered significant scientific interest for its potential therapeutic applications in a range of oxidative stress-related and inflammatory conditions.
Comparative Efficacy: A Quantitative Analysis
The following tables summarize the available quantitative data on the efficacy of this compound in comparison to other ketocarotenoids across various biological assays.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value / Rate Constant | Source |
| This compound | Singlet Oxygen Quenching | Similar to Astaxanthin | [1] |
| Lipid Peroxidation Inhibition | Similar to Astaxanthin | [1] | |
| Astaxanthin | Singlet Oxygen Quenching | kq = 2.5 x 109 M-1s-1 | [2] |
| Lipid Peroxidation Inhibition | More effective than β-carotene | [3] | |
| Canthaxanthin | Singlet Oxygen Quenching | kq = 1.5 x 1010 M-1s-1 | [2][4] |
| Lipid Peroxidation Inhibition | As effective as α-tocopherol | [3] |
Note: Direct IC50 values for this compound are not consistently reported in the reviewed literature; efficacy is often stated in relation to astaxanthin.
Table 2: Anti-Tumor and Anti-Carcinogenic Activity
| Compound | Assay | Efficacy | Source |
| This compound | Epstein-Barr Virus Early Antigen (EBV-EA) Activation Inhibition | Inhibitory effect observed | [1] |
| Mouse Skin Carcinogenesis (DMBA/TPA model) | Inhibitory effect observed | [1] | |
| Astaxanthin | Epstein-Barr Virus Early Antigen (EBV-EA) Activation Inhibition | Inhibitory effect observed | [5] |
| Mouse Skin Carcinogenesis (DMBA/TPA model) | Inhibitory effect observed | [5] |
Experimental Protocols
Singlet Oxygen Quenching Assay
Principle: This assay measures the ability of a compound to quench singlet oxygen (¹O₂), a highly reactive oxygen species. The quenching rate constant (kq) is determined by monitoring the decay of a singlet oxygen sensitizer (B1316253) in the presence of the test compound.
General Protocol:
-
A photosensitizer (e.g., Rose Bengal) is excited with a light source to generate singlet oxygen.
-
The decay of the photosensitizer's fluorescence or phosphorescence is monitored over time in the presence and absence of the ketocarotenoid.
-
The quenching rate constant is calculated from the Stern-Volmer equation, which relates the quenching of the excited state to the concentration of the quencher.
Lipid Peroxidation Inhibition Assay
Principle: This assay assesses the ability of a compound to inhibit the oxidative degradation of lipids. Lipid peroxidation is often induced by a free radical generator.
General Protocol:
-
A lipid substrate (e.g., linoleic acid or a biological membrane preparation) is incubated with a free radical initiator (e.g., AAPH or Fe²⁺/ascorbate).
-
The formation of lipid peroxidation products, such as malondialdehyde (MDA) or conjugated dienes, is measured spectrophotometrically or fluorometrically.
-
The IC50 value, the concentration of the antioxidant required to inhibit lipid peroxidation by 50%, is determined.
Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay
Principle: This assay is used to screen for potential anti-tumor promoting agents. Tumor promoters, such as the phorbol (B1677699) ester TPA, can induce the lytic cycle of EBV in latently infected cells, leading to the expression of the early antigen (EA). The ability of a compound to inhibit this activation is measured.
General Protocol:
-
Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are cultured.
-
The cells are treated with the tumor promoter TPA in the presence or absence of the test compound (e.g., this compound).
-
After an incubation period, the percentage of cells expressing the EBV-EA is determined using immunofluorescence microscopy.
-
The concentration of the test compound that inhibits EBV-EA activation by 50% (IC50) is calculated.
Mouse Skin Carcinogenesis Model
Principle: This in vivo model is used to evaluate the anti-carcinogenic potential of a compound. Skin tumors are initiated with a carcinogen and then promoted with a tumor promoter.
General Protocol:
-
The dorsal skin of mice is treated with a single application of a tumor initiator, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA).
-
Two weeks after initiation, the same area is treated repeatedly (e.g., twice weekly) with a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), for a specified period.
-
The test compound (e.g., this compound) is applied topically before or along with the TPA treatment.
-
The incidence, multiplicity, and size of skin tumors are monitored and recorded over time.
Signaling Pathways and Molecular Mechanisms
Ketocarotenoids exert their biological effects through the modulation of various signaling pathways. While the specific interactions of this compound are still under investigation, the following pathways are known to be influenced by related carotenoids and are likely targets for this compound.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical and nutraceutical potential of natural bioactive pigment: astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-oxidative, anti-tumor-promoting, and anti-carcinogenic activities of this compound and adonixanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioavailability of Adonirubin vs. Adonixanthin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioavailability of two ketocarotenoids, adonirubin and adonixanthin. Due to a notable lack of direct comparative or individual pharmacokinetic studies on this compound and adonixanthin in publicly available scientific literature, this comparison relies on existing data for the closely related and well-studied ketocarotenoid, astaxanthin (B1665798), alongside general principles of carotenoid absorption and metabolism. The information presented herein is intended to guide research and development efforts by highlighting current knowledge gaps and providing a framework for future investigation.
Executive Summary
Direct quantitative data on the bioavailability of this compound and adonixanthin is scarce. However, based on the known behavior of similar carotenoids like astaxanthin, it can be inferred that their absorption is relatively low and influenced by dietary lipids. Adonixanthin has been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. Astaxanthin, a structurally similar compound, is known to modulate multiple signaling pathways, including Nrf2, PI3K/Akt, and NF-κB, suggesting that this compound and adonixanthin may have similar bioactivities. Further research is critically needed to establish the pharmacokinetic profiles of this compound and adonixanthin to enable a direct comparison of their bioavailability.
Data Presentation: Quantitative Bioavailability Parameters
A direct quantitative comparison of the bioavailability of this compound and adonixanthin is not possible at this time due to a lack of published pharmacokinetic data. The following table highlights the absence of key bioavailability parameters for these compounds and provides representative data for the related compound, astaxanthin, for contextual understanding.
| Pharmacokinetic Parameter | This compound | Adonixanthin | Astaxanthin (for reference) |
| Maximum Plasma Concentration (Cmax) | Data not available | Data not available | ~0.05 - 1.3 µM |
| Time to Maximum Plasma Concentration (Tmax) | Data not available | Data not available | ~6 - 12 hours |
| Area Under the Curve (AUC) | Data not available | Data not available | Varies significantly with formulation and dose |
| Bioavailability (F%) | Data not available | Data not available | Generally low, enhanced by lipid co-ingestion |
Note: The provided astaxanthin data is a general range compiled from various studies and can be influenced by factors such as dosage, formulation, and subject variability.
Experimental Protocols
To address the current data gap, well-designed bioavailability studies are required. The following outlines a general experimental protocol for assessing the bioavailability of this compound and adonixanthin in a preclinical animal model.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine and compare the pharmacokinetic profiles of this compound and adonixanthin following oral administration in rats or mice.
1. Animal Model:
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used models for carotenoid research.[1]
-
Housing: Animals should be housed in a controlled environment with a standard diet low in carotenoids for an acclimatization period of at least one week.
2. Test Substance Administration:
-
Formulation: this compound and adonixanthin should be dissolved in a lipid-based vehicle (e.g., corn oil, olive oil) to facilitate absorption.
-
Dosing: A single oral gavage of a defined dose (e.g., 10-50 mg/kg body weight) will be administered to fasted animals. A vehicle control group will receive the lipid vehicle alone.
3. Blood Sampling:
-
Blood samples will be collected via a cannulated vessel (e.g., jugular vein) or retro-orbital sinus at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dosing).
-
Plasma will be separated by centrifugation and stored at -80°C until analysis.
4. Analytical Method:
-
Plasma concentrations of this compound and adonixanthin will be quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV-Vis or mass spectrometry detection.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) will be calculated from the plasma concentration-time data using non-compartmental analysis.
6. Ethical Considerations:
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.
Experimental Workflow
Caption: Workflow for an in vivo pharmacokinetic study.
Signaling Pathways
While direct evidence for this compound is lacking, research on adonixanthin and the closely related astaxanthin provides insights into their potential mechanisms of action at the cellular level.
Nrf2 Signaling Pathway
Adonixanthin has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification enzymes.
Caption: Adonixanthin activates the Nrf2 signaling pathway.
PI3K/Akt and NF-κB Signaling Pathways (Inferred from Astaxanthin)
Astaxanthin, which shares a similar chemical structure with this compound and adonixanthin, has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3][4] These pathways are central to regulating cellular processes such as cell survival, proliferation, inflammation, and apoptosis. It is plausible that this compound and adonixanthin may exert similar effects on these pathways, but this requires experimental verification.
References
A Comparative Guide to Analytical Methods for Adonirubin Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Adonirubin, a keto-carotenoid with significant interest in the pharmaceutical and nutraceutical industries, is paramount for quality control, formulation development, and pharmacokinetic studies. Cross-validation of analytical methods ensures the reliability and reproducibility of results across different laboratories and techniques.[1] This guide provides a comparative overview of common analytical methods applicable to the quantification of this compound, supported by representative experimental data and detailed protocols for similar carotenoid compounds due to the limited availability of direct cross-validation studies for this compound.
Comparative Overview of Analytical Techniques
Several analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and the purpose of the analysis. The most common methods include High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Table 1: Comparison of Analytical Method Performance for Carotenoid Analysis
| Parameter | HPLC-PDA | UV-Vis Spectroscopy | LC-MS/MS | HPTLC-Densitometry |
| Principle | Chromatographic separation followed by UV-Vis detection. | Measurement of light absorption at a specific wavelength. | Chromatographic separation coupled with mass-based detection. | Planar chromatographic separation followed by densitometric quantification. |
| Linearity (r²) | > 0.998[2] | > 0.999[3][4] | > 0.99[5] | > 0.999[6] |
| Limit of Detection (LOD) | 0.020 - 0.063 mg/L[2] | 0.034 µg/mL[4] | 0.001 - 0.422 µg/mL[7] | 18.59 ng/spot[6] |
| Limit of Quantification (LOQ) | 0.067 - 0.209 mg/L[2] | 0.1 µg/mL[4] | 0.003 - 1.406 µg/mL[7] | 56.34 ng/spot[6] |
| Accuracy (% Recovery) | 95 - 105% | 83 - 96%[4] | 94.4%[5] | 95.25 - 104.94%[8] |
| Precision (%RSD) | < 2% | < 5% | < 6%[5] | < 4.75%[8] |
| Specificity | High | Low to Moderate | Very High | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of carotenoids, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection
HPLC is a widely used technique for the separation and quantification of carotenoids due to its high resolution and sensitivity.
Sample Preparation:
-
Extract this compound from the sample matrix using an appropriate organic solvent (e.g., acetone, methanol, or a mixture thereof).
-
Saponify the extract with a potassium hydroxide (B78521) solution to remove interfering lipids.[2]
-
Neutralize the saponified solution and wash with distilled water.[2]
-
Evaporate the organic phase to dryness under a stream of nitrogen.[2]
-
Reconstitute the residue in the mobile phase and filter through a 0.22 µm syringe filter before injection.[2]
Chromatographic Conditions:
-
Column: C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9][10]
-
Mobile Phase: A gradient or isocratic mixture of solvents such as methanol, acetonitrile, water, and dichloromethane.[9][10] For example, a mobile phase of methanol/water/acetonitrile/dichloromethane (70:4:13:13, v/v/v/v) has been used for the analysis of astaxanthin (B1665798) and its precursors.[9][10]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: this compound has a characteristic absorption maximum around 470-480 nm, which should be used for detection.[9][10]
-
Column Temperature: 30 °C.[2]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and cost-effective method for the quantification of carotenoids, although it is less specific than chromatographic methods.[4]
Sample Preparation:
-
Extract this compound from the sample using a suitable solvent (e.g., acetone).[4]
-
Centrifuge or filter the extract to remove any particulate matter.
-
Dilute the extract with the same solvent to obtain an absorbance reading within the linear range of the spectrophotometer.
Measurement:
-
Wavelength Scan: Perform a wavelength scan from 350 to 600 nm to determine the absorption maximum (λmax) of this compound in the chosen solvent.[4]
-
Quantification: Measure the absorbance at the λmax and calculate the concentration using a standard calibration curve.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it an excellent tool for the analysis of complex biological samples.[11][12]
Sample Preparation: Follow the same procedure as for HPLC-PDA analysis.
LC-MS Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[11][13]
-
Mass Analyzer: Triple quadrupole or Time-of-Flight (TOF).
-
Mobile Phase: Similar to HPLC, but may require the addition of modifiers like ammonium (B1175870) acetate (B1210297) to enhance ionization.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput method.[14][15]
Sample Preparation:
-
Extract this compound as described for HPLC.
-
Concentrate the extract to a small volume.
HPTLC Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[6]
-
Mobile Phase: A mixture of non-polar and polar solvents, such as toluene-methanol (9.0 + 1.0 v/v).[6]
-
Application: Apply the samples and standards as bands onto the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase vapor.
-
Densitometric Analysis: Scan the plate at the λmax of this compound (around 460-480 nm).[8]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
This guide provides a framework for the selection and cross-validation of analytical methods for this compound. The choice of method should be based on the specific requirements of the analysis, and a thorough validation should be performed to ensure the generation of reliable and accurate data.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Analytical Methods for Determination of β-Carotene in Pumpkin (Cucurbita maxima) Flesh, Peel, and Seed Powder Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPTLC method for estimation of tazarotene in topical gel formulations and in vitro study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. znaturforsch.com [znaturforsch.com]
- 11. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uab.edu [uab.edu]
- 13. researchgate.net [researchgate.net]
- 14. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Science Behind an HPTLC Test - Eurofins USA [eurofinsus.com]
Comparative Anti-inflammatory Effects of Adonirubin: A Guide for Researchers
For Immediate Distribution
This guide provides a comparative analysis of the anti-inflammatory properties of Adonirubin, a ketocarotenoid, against other relevant compounds. It is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this compound. The information presented is based on available preclinical data and highlights this compound's antioxidant capacity and its potential mechanisms for mitigating inflammatory responses.
Comparative Antioxidant and Anti-inflammatory Activity
This compound, a biosynthetic intermediate of Astaxanthin, demonstrates significant antioxidant properties, which are foundational to its anti-inflammatory effects. Oxidative stress is a key initiator of inflammatory cascades; therefore, the ability to neutralize reactive oxygen species (ROS) is a critical measure of a compound's anti-inflammatory potential.
Antioxidant Capacity
Studies indicate that this compound's antioxidant performance is comparable to that of Astaxanthin, one of the most potent natural antioxidants known. Specifically, its efficacy in inhibiting lipid peroxidation and quenching singlet oxygen is reported to be nearly identical to that of Astaxanthin[1][2]. This places this compound in the upper echelon of carotenoids regarding direct antioxidant activity.
While specific IC50 values for this compound are not extensively documented in publicly available literature, the qualitative equivalence with Astaxanthin provides a strong benchmark. For context, a comparative study on glioblastoma cells demonstrated that both Astaxanthin and the related compound Adonixanthin effectively reduce intracellular ROS levels[3].
Table 1: Qualitative Comparison of Antioxidant Activity
| Compound | Inhibition of Lipid Peroxidation | Singlet Oxygen Quenching | Reference |
| This compound | Almost the same as Astaxanthin | Almost the same as Astaxanthin | [1] |
| Adonixanthin | Almost the same as Astaxanthin | Almost the same as Astaxanthin | [1] |
| Astaxanthin | High (Benchmark) | High (Benchmark) | [1] |
Anti-inflammatory Cellular Effects
The anti-inflammatory effects of carotenoids are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in immune cells, such as macrophages, upon stimulation. This compound, along with a class of similar carotenoids including Astaxanthin and β-carotene, has been shown to suppress ROS production, a key trigger for inflammatory signaling[4].
While direct quantitative data on this compound's inhibition of NO is sparse, the established protocols using RAW 264.7 macrophage cells provide a framework for its evaluation. The table below shows the NO inhibitory activity of other natural compounds to provide a reference for potency in this standard assay.
Table 2: Comparative Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells (Reference Compounds)
| Compound | IC50 for NO Inhibition (µM) | Reference |
| Epimuqubilin A (Norsesterterpene Peroxide) | 7.4 | [5] |
| Sigmosceptrellin A (Norsesterterpene Peroxide) | 9.9 | [5] |
| Luteolin (Flavone) | 17.1 | |
| 2',3',5,7-Tetrahydroxyflavone | 19.7 | [6] |
| Aminoguanidine (iNOS Inhibitor Control) | ~1000 (1 mM) |
Signaling Pathways in Inflammation Modulation
This compound's anti-inflammatory action is likely mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Based on the well-documented mechanisms of its parent compound, Astaxanthin, and other carotenoids, two primary pathways are of interest: NF-κB and MAPK.
Inhibition of NF-κB and MAPK Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[7] Upon activation by stimuli like lipopolysaccharide (LPS) or oxidative stress, these pathways trigger the transcription of pro-inflammatory cytokines and enzymes such as iNOS (inducible nitric oxide synthase) and COX-2.[8] Certain carotenoids have been shown to exert their anti-inflammatory effects by inactivating these signaling cascades.[8] For instance, Astaxanthin has been demonstrated to inhibit NF-κB signaling and inactivate the Erk/MAPK pathway.[3] Given its structural and functional similarities, this compound is hypothesized to act through similar inhibitory mechanisms.
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is the primary regulator of the endogenous antioxidant defense system. Closely related carotenoids, such as Adonixanthin, have been shown to activate Nrf2, leading to the expression of antioxidant enzymes.[4] This represents an indirect anti-inflammatory mechanism, as it enhances the cell's ability to cope with the oxidative stress that precedes inflammation.
Key Experimental Protocols
The following are detailed methodologies for assessing the anti-inflammatory and antioxidant effects of this compound in vitro.
Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay quantifies the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in macrophages stimulated with LPS.
-
Cell Culture:
-
Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 12-24 hours at 37°C in 5% CO2.[9]
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and reference compounds (e.g., Luteolin, Dexamethasone) in DMSO.
-
Aspirate the culture medium and replace it with fresh, serum-free DMEM.
-
Add various concentrations of this compound (e.g., 1, 5, 10, 25 µM) to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for 1 hour.[9]
-
-
Inflammatory Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for an additional 24 hours.[9]
-
-
NO Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration based on a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
-
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the direct antioxidant capacity of this compound within a cellular environment.
-
Cell Culture:
-
Seed cells (e.g., GL261 glioblastoma or RAW 264.7 macrophages) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 6 hours.[3]
-
-
ROS Detection:
-
Add 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate, acetyl ester (CM-H2DCFDA) to the culture medium to a final concentration of 10 µM.[3]
-
Incubate at 37°C for 1 hour, protected from light. CM-H2DCFDA is a cell-permeable dye that fluoresces upon oxidation by intracellular ROS.
-
(Optional) Induce oxidative stress with a known agent like H2O2 or by light exposure, depending on the experimental model.
-
-
Quantification:
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for dichlorofluorescein (e.g., ~495 nm Ex / ~525 nm Em).
-
The reduction in fluorescence in this compound-treated cells compared to the control indicates ROS scavenging activity.
-
Conclusion and Future Directions
This compound exhibits potent antioxidant activity comparable to the well-established agent Astaxanthin.[1] Its anti-inflammatory effects are strongly suggested by its ability to suppress ROS and its likely mechanism of inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways. While direct quantitative comparisons of its anti-inflammatory potency (e.g., IC50 for NO inhibition) are needed to fully position it against other therapeutic candidates, the existing data provides a solid foundation for its further development.
Future research should focus on obtaining quantitative dose-response data for this compound in standardized anti-inflammatory assays and confirming its inhibitory action on the NF-κB and MAPK pathways through methods such as Western blotting for phosphorylated pathway components and reporter gene assays. These studies will be crucial for substantiating the therapeutic potential of this compound in inflammation-driven diseases.
References
- 1. Anti-oxidative, anti-tumor-promoting, and anti-carcinogenic activities of this compound and adonixanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Adonirubin as a Feed Additive: A Comparative Performance Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Adonirubin with other common carotenoid feed additives, namely Astaxanthin (B1665798) and Canthaxanthin. The evaluation focuses on their performance in terms of pigmentation, growth enhancement, and antioxidant activity, supported by available experimental data and detailed methodologies.
Introduction to Carotenoid Feed Additives
Carotenoids are organic pigments naturally occurring in plants and some photosynthetic organisms. In animal nutrition, they are crucial for various physiological functions. Animals cannot synthesize carotenoids de novo and must obtain them from their diet[1][2]. Supplementing animal feed with specific carotenoids is a common practice in aquaculture and poultry farming to enhance the pigmentation of flesh, skin, and egg yolks, which is a significant factor for consumer preference and market value. Beyond pigmentation, carotenoids like this compound, Astaxanthin, and Canthaxanthin are also recognized for their potent antioxidant properties, which can contribute to improved animal health and growth performance.
This compound is a red keto-carotenoid and a biosynthetic intermediate in the pathway from β-carotene to astaxanthin in some organisms[1][3]. While less studied as a direct feed additive compared to Astaxanthin and Canthaxanthin, its structural similarity and role as a precursor to Astaxanthin suggest comparable biological activities.
Astaxanthin is a widely used carotenoid in aquaculture feeds, known for its superior ability to impart a deep red pigmentation to the flesh of salmonids and crustaceans. It is also a powerful antioxidant[4].
Canthaxanthin is another red keto-carotenoid frequently used in both poultry and aquaculture industries to achieve desired coloration in egg yolks, broiler skin, and fish flesh.
Performance Comparison: this compound vs. Alternatives
Direct comparative studies on the performance of this compound as a feed additive are limited in publicly available literature. However, based on its biochemical properties and relationship to Astaxanthin, we can infer its potential performance. The following tables summarize the known performance metrics for Astaxanthin and Canthaxanthin, providing a benchmark for the potential evaluation of this compound.
Pigmentation Efficiency
The primary role of these additives is often pigmentation. The efficiency of deposition and coloration can vary depending on the species, diet composition, and the chemical form of the carotenoid.
Table 1: Comparative Pigmentation Efficiency
| Carotenoid | Target Species | Typical Inclusion Level (mg/kg feed) | Observed Pigmentation Effects | Source |
| This compound | Data not available | - | Expected to impart a reddish hue, similar to other keto-carotenoids. | - |
| Astaxanthin | Salmonids, Shrimp, Ornamental Fish | 40 - 100 | High deposition in flesh and skin, resulting in a vibrant red-orange color. | [5] |
| Canthaxanthin | Poultry (egg yolk, skin), Salmonids | 4 - 80 | Effective in enhancing the red component of egg yolk and skin color in poultry. Provides red pigmentation in fish flesh. | [6] |
Growth Performance
Carotenoids can indirectly influence growth by improving overall health and reducing oxidative stress.
Table 2: Impact on Growth Performance
| Carotenoid | Target Species | Key Growth Parameters | Observed Effects | Source |
| This compound | Data not available | - | As an antioxidant, it may contribute to improved growth and feed utilization by reducing cellular stress. | - |
| Astaxanthin | Salmonids, Shrimp | Weight Gain, Feed Conversion Ratio (FCR) | Studies have shown improved weight gain and lower (better) FCR in some species. | [7] |
| Canthaxanthin | Poultry, Fish | Weight Gain, Feed Intake | Mixed results, with some studies showing positive effects on growth, while others report no significant impact. | [6] |
Antioxidant Activity
The antioxidant capacity of carotenoids is a key factor in their health-promoting effects.
Table 3: Comparative Antioxidant Activity
| Carotenoid | In Vitro/In Vivo Evidence | Key Findings | Source |
| This compound | In vitro | Showed almost the same activities for inhibition of lipid peroxidation and quenching of singlet oxygen as those of astaxanthin. | [1] |
| Astaxanthin | In vitro & In vivo | Considered one of the most potent natural antioxidants, effectively neutralizes free radicals and reduces oxidative stress in various animal models. | [4] |
| Canthaxanthin | In vitro & In vivo | Demonstrates significant antioxidant activity, though generally considered to be less potent than astaxanthin. |
Experimental Protocols
To evaluate the performance of this compound as a feed additive, standardized experimental protocols are essential. The following methodologies are based on established practices for testing carotenoid additives in aquaculture and poultry.
General Experimental Design for a Feeding Trial
A typical feeding trial to evaluate a feed additive would follow the workflow below.
References
- 1. Anti-oxidative, anti-tumor-promoting, and anti-carcinogenic activities of this compound and adonixanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Elucidation of the Pathway to Astaxanthin in the Flowers of Adonis aestivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical and nutraceutical potential of natural bioactive pigment: astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Synthetic Astaxanthin on the Growth Performance, Pigmentation, Antioxidant Capacity, and Immune Response in Black Tiger Prawn (Penaeus monodon) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agricultura.mendelu.cz [agricultura.mendelu.cz]
- 7. bioflux.com.ro [bioflux.com.ro]
Safety Operating Guide
Navigating the Disposal of Adonirubin: A Guide for Laboratory Professionals
Core Principles of Adonirubin Waste Management
The foundational step in disposing of any laboratory chemical is to consult the Safety Data Sheet (SDS). However, in the absence of a specific SDS for this compound outlining disposal procedures, a conservative approach based on the properties of similar compounds and general chemical waste guidelines is recommended. Carotenoids as a class are known for their sensitivity to light, heat, and oxygen, which can lead to degradation.[3][4] While a related carotenoid, astaxanthin, is not classified as a hazardous substance, it is prudent to handle this compound waste with care.[5][6]
Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat.
2. Waste Segregation: Proper segregation of waste is critical to prevent unintended chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect pure this compound powder, contaminated weighing boats, and disposable PPE (e.g., gloves) in a designated, leak-proof container.
-
Label the container clearly as "Solid Chemical Waste: this compound".
-
-
Liquid Waste:
-
The disposal of liquid waste containing this compound is determined by the solvent used. Never mix different solvent waste streams.
-
Non-Halogenated Solvents: If this compound is dissolved in non-halogenated solvents (e.g., ethanol, acetone, hexane), collect the waste in a designated "Non-Halogenated Solvent Waste" container.
-
Halogenated Solvents: If this compound is in a halogenated solvent (e.g., chloroform, dichloromethane), it must be collected in a separate, clearly labeled "Halogenated Solvent Waste" container.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated, puncture-proof sharps container.
-
3. Spill Cleanup: In the event of a spill, avoid generating dust from solid material.
-
Wear appropriate PPE.
-
Cover the spill with an absorbent, inert material.
-
Carefully collect the cleanup material and place it in the designated solid chemical waste container.
4. Storage and Final Disposal:
-
Store all waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep containers tightly sealed to prevent the release of vapors.
-
Arrange for pickup and final disposal by your institution's licensed environmental health and safety (EHS) provider.
Chemical and Physical Properties Overview
For a quick reference, the following table summarizes key properties of this compound and the related compound Astaxanthin.
| Property | This compound (Phoenicoxanthin) | Astaxanthin |
| Molecular Formula | C40H52O3 | C40H52O4 |
| Molecular Weight | 580.8 g/mol | 596.84 g/mol |
| Appearance | Powder | Reddish-violet Powder |
| Solubility in Water | Not specified | 0.083 g/L |
| Stability | Sensitive to light and air | Sensitive to light and air |
| Hazard Classification | No data available | Not classified as hazardous |
| This data is compiled from multiple sources.[7][8][9] |
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper segregation and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
- 1. Ketocarotenoids this compound and adonixanthin: Properties, health benefits, current technologies, and emerging challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-oxidative, anti-tumor-promoting, and anti-carcinogenic activities of this compound and adonixanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com [carlroth.com]
- 6. ellementalpro.com [ellementalpro.com]
- 7. Page loading... [guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. Phoenicoxanthin | C40H52O3 | CID 16061231 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Adonirubin
Disclaimer: Specific safety and toxicity data for Adonirubin is limited. The following guidance is based on best practices for handling potent, biologically active compounds, particularly carotenoids and cytotoxic agents. A thorough risk assessment should be conducted before handling this substance.
This compound is a ketocarotenoid with recognized anti-oxidative, anti-tumor-promoting, and anti-carcinogenic properties.[1] Due to its potential biological activity, it is imperative to handle this compound with care to minimize exposure to researchers and the environment.
Pre-Handling and Storage
Proper storage is crucial to maintain the integrity of this compound, which, like other carotenoids, is sensitive to light, heat, and oxygen.[2]
Storage Conditions:
-
Store in a tightly sealed, light-resistant container.
-
Maintain a controlled, cold environment, ideally in a freezer at -20°C for long-term storage.
-
For short-term storage (days to weeks), 0-4°C is acceptable.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]
Stability Considerations:
-
Avoid exposure to strong oxidizing agents.
-
Carotenoids can be sensitive to acids and alkaline bases, which may cause degradation through isomerization and oxidation.[2]
-
Protect from direct sunlight and UV light to prevent photodegradation.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | - Chemical-resistant apron |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or a full-face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant lab coat or apron | - Consider a liquid-tight overall with a hood for larger quantities. |
Note: Always inspect gloves for any signs of degradation or punctures before use. Used disposable PPE should be considered contaminated and disposed of accordingly.
Safe Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety when working with this compound.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Incident | Immediate Action |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention if irritation persists. |
| Eye Contact | - Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting.- If the person is conscious, rinse their mouth with water.- Seek immediate medical attention. |
| Spill | - Evacuate the immediate area.- Wear appropriate PPE, including respiratory protection.- For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.- For large spills, contact your institution's environmental health and safety department. |
Decontamination and Disposal
Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.
-
Use an appropriate cleaning agent as determined by your institution's safety protocols for similar compounds.
Disposal Plan: All waste materials containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect unused solid this compound and any contaminated disposable materials (e.g., gloves, weigh paper) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, labeled, and sealed hazardous waste container. Do not dispose of down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.
-
Always follow your institution's and local environmental regulations for chemical waste disposal.[3][4] High-temperature incineration is often the preferred method for disposing of potent bioactive compounds.
References
- 1. Anti-oxidative, anti-tumor-promoting, and anti-carcinogenic activities of this compound and adonixanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. A sub-chronic toxicity evaluation of a natural astaxanthin-rich carotenoid extract of Paracoccus carotinifaciens in rats - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
